Lamivudine-15N2,13C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i8+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-PIAXYVKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Weight of Lamivudine-15N2,13C
This document provides a detailed overview of the molecular weight of the isotopically labeled compound, Lamivudine-15N2,13C, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The molecular characteristics of this compound are summarized in the table below. This data is crucial for a variety of experimental applications, including its use as an internal standard in quantitative analysis by mass spectrometry.
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₇¹³CH₁₁N¹⁵N₂O₃S | [1][2] |
| Molecular Weight | 232.24 g/mol | [1] |
| Alternate Name | 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C | |
| Primary Use | Labelled Lamivudine antiviral for research purposes. |
Methodologies for Molecular Weight Determination
The molecular weight of an isotopically labeled compound such as this compound is determined by calculating the sum of the atomic masses of its constituent atoms, taking into account the specific isotopes incorporated.
Calculation Protocol:
The molecular weight is calculated based on the following atomic masses:
-
Carbon-12 (¹²C): ~12.011 amu (for the 7 carbon atoms)
-
Carbon-13 (¹³C): ~13.00335 amu (for the 1 labeled carbon atom)
-
Hydrogen (¹H): ~1.008 amu
-
Nitrogen-14 (¹⁴N): ~14.007 amu (for the 1 unlabeled nitrogen atom)
-
Nitrogen-15 (¹⁵N): ~15.00011 amu (for the 2 labeled nitrogen atoms)
-
Oxygen (¹⁶O): ~15.999 amu
-
Sulfur (³²S): ~32.06 amu
The molecular formula C₇¹³CH₁₁N¹⁵N₂O₃S indicates the presence of:
-
7 atoms of the most common isotope of Carbon (¹²C).
-
1 atom of the Carbon-13 isotope (¹³C).
-
11 atoms of Hydrogen (¹H).
-
1 atom of the most common isotope of Nitrogen (¹⁴N).
-
2 atoms of the Nitrogen-15 isotope (¹⁵N).
-
3 atoms of Oxygen (¹⁶O).
-
1 atom of Sulfur (³²S).
The sum of the masses of these atoms results in the final molecular weight of the compound.
Logical Workflow for Isotopic Labeling
The following diagram illustrates the conceptual workflow for creating and utilizing an isotopically labeled compound in a research context.
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided data is based on publicly available information.
References
An In-depth Technical Guide to Lamivudine-¹⁵N₂,¹³C: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine, an L-nucleoside analogue, is a potent reverse transcriptase inhibitor widely utilized in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2][] To facilitate pharmacokinetic, metabolic, and bioanalytical research, isotopically labeled versions of lamivudine are indispensable tools. This technical guide focuses on Lamivudine-¹⁵N₂,¹³C, a stable isotope-labeled variant of lamivudine, providing a comprehensive overview of its chemical properties, structure, and applications, particularly as an internal standard in quantitative analysis.
Chemical Properties and Structure
Lamivudine-¹⁵N₂,¹³C is a synthetic derivative of lamivudine where one carbon atom and two nitrogen atoms in the pyrimidine ring are replaced with their respective stable isotopes, ¹³C and ¹⁵N. This labeling results in a molecule with a higher mass than the unlabeled drug, making it an ideal internal standard for mass spectrometry-based assays.
Structure
The chemical structure of Lamivudine-¹⁵N₂,¹³C is identical to that of lamivudine, with the isotopic labels incorporated into the cytosine ring.
IUPAC Name: 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-¹⁵N₂,¹³C[4]
Physicochemical Properties
A summary of the key physicochemical properties of Lamivudine-¹⁵N₂,¹³C is presented in the table below. These values are based on information from various chemical suppliers and databases.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₇¹³CH₁₁N¹⁵N₂O₃S | |
| Molecular Weight | ~232.24 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% |
Spectroscopic Data
Detailed spectroscopic data for Lamivudine-¹⁵N₂,¹³C is not extensively available in the public domain. However, based on available information for the unlabeled compound and its use as an internal standard, the following data is relevant.
Mass Spectrometry
In tandem mass spectrometry (MS/MS), Lamivudine-¹⁵N₂,¹³C is utilized as an internal standard for the quantification of lamivudine in biological matrices. The mass transition for a closely related deuterated and labeled analog ([²H₂, ¹³C, ¹⁵N₂]-Lamivudine) has been reported, which is expected to be very similar for Lamivudine-¹⁵N₂,¹³C.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lamivudine-[²H₂, ¹³C, ¹⁵N₂] | 233.27 | 115.20 |
NMR Spectroscopy
Reported ¹³C NMR Chemical Shifts for Unlabeled Lamivudine:
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | 157.0 |
| C-4 | 167.0 |
| C-5 | 96.0 |
| C-6 | 141.1 |
| C-1' | 92.0 |
| C-2' | 38.0 |
| C-4' | ~70-80 |
| C-5' | ~60-70 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Experimental Protocols
General Synthesis Strategy
A detailed, step-by-step experimental protocol for the synthesis of Lamivudine-¹⁵N₂,¹³C is not publicly available. However, the synthesis would generally involve two key stages: the synthesis of the isotopically labeled cytosine base and its subsequent glycosylation with a protected 1,3-oxathiolane derivative.
-
Synthesis of [¹³C, ¹⁵N₂]-Cytosine: This would start from commercially available ¹³C and ¹⁵N-labeled precursors. General methods for the synthesis of pyrimidine bases can be adapted for the incorporation of stable isotopes.
-
Glycosylation: The labeled cytosine would then be coupled with a suitable derivative of the 1,3-oxathiolane ring. This is a critical step to establish the correct stereochemistry of the final product. Lewis acids are often used to catalyze this N-glycosylation reaction.
-
Purification: The final product would be purified using chromatographic techniques to ensure high chemical and isotopic purity.
The following diagram illustrates a generalized workflow for the synthesis.
Caption: Generalized synthetic workflow for Lamivudine-¹⁵N₂,¹³C.
Application as an Internal Standard in LC-MS/MS Analysis
Lamivudine-¹⁵N₂,¹³C is primarily used as an internal standard in the bioanalysis of lamivudine. The following provides a general protocol for its use.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Lamivudine-¹⁵N₂,¹³C in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution to the desired concentration.
2. Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, serum), add a fixed amount of the Lamivudine-¹⁵N₂,¹³C internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile, methanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate liquid chromatography (LC) column for separation.
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific mass transitions for both unlabeled lamivudine and the Lamivudine-¹⁵N₂,¹³C internal standard.
4. Quantification:
-
Calculate the peak area ratio of the analyte (lamivudine) to the internal standard (Lamivudine-¹⁵N₂,¹³C).
-
Determine the concentration of lamivudine in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of lamivudine and a constant concentration of the internal standard.
The following diagram illustrates the analytical workflow.
Caption: Analytical workflow for lamivudine quantification using Lamivudine-¹⁵N₂,¹³C.
Mechanism of Action of Lamivudine
Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.
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Cellular Uptake: Lamivudine enters the host cell.
-
Phosphorylation: It is sequentially phosphorylated by intracellular kinases to its active triphosphate form, lamivudine triphosphate (L-TP).
-
Inhibition of Reverse Transcriptase: L-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase.
-
Chain Termination: Once incorporated, L-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral DNA synthesis.
The following diagram illustrates the intracellular activation and mechanism of action of lamivudine.
References
Synthesis and Purification of ¹³C and ¹⁵N Labeled Lamivudine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Lamivudine isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). Such labeled compounds are invaluable tools in drug metabolism, pharmacokinetic (DMPK) studies, and as internal standards for quantitative bioanalysis by mass spectrometry. This document outlines a plausible synthetic approach, detailed purification protocols, and methods for assessing isotopic enrichment and chemical purity.
Introduction to Isotopically Labeled Lamivudine
Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV/AIDS and Hepatitis B.[1][2] The synthesis of ¹³C and ¹⁵N labeled Lamivudine ([(¹³C, ¹⁵N)-Lamivudine]) allows researchers to trace the molecule's fate in biological systems with high precision.[3][][5] The stable isotopes ¹³C and ¹⁵N provide a distinct mass shift that can be readily detected by mass spectrometry without the safety concerns associated with radioactive isotopes.
Synthetic Pathway
Several synthetic routes to Lamivudine have been reported, often focusing on the stereoselective formation of the 1,3-oxathiolane ring. For the synthesis of (¹³C, ¹⁵N)-Lamivudine, a common strategy involves the coupling of a labeled cytosine base with a suitable 1,3-oxathiolane intermediate. A key step in many syntheses is the Vorbrüggen glycosylation.
A plausible synthetic scheme for preparing (¹³C, ¹⁵N)-Lamivudine is outlined below. This approach utilizes commercially available ¹³C and ¹⁵N labeled cytosine.
Caption: Synthetic pathway for ¹³C and ¹⁵N labeled Lamivudine.
Experimental Protocol: Synthesis
Step 1: Silylation of [¹³C, ¹⁵N₂]-Cytosine
-
To a suspension of [¹³C, ¹⁵N₂]-Cytosine in a suitable solvent (e.g., hexamethyldisilazane, HMDS), add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the cytosine is fully dissolved, indicating the formation of the silylated derivative.
-
Remove the excess HMDS under reduced pressure to yield the crude silylated [¹³C, ¹⁵N₂]-cytosine.
Step 2: Vorbrüggen Glycosylation
-
Dissolve the 1,3-oxathiolane acetate derivative in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of the silylated [¹³C, ¹⁵N₂]-cytosine in the same solvent.
-
Cool the mixture to 0°C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude protected (¹³C, ¹⁵N₂)-Lamivudine in methanol.
-
Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture with an acidic resin or by adding a dilute acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (¹³C, ¹⁵N₂)-Lamivudine.
Purification of (¹³C, ¹⁵N₂)-Lamivudine
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and stereoisomers. A multi-step purification strategy is often employed.
Caption: General purification workflow for labeled Lamivudine.
Experimental Protocol: Purification
Step 1: Silica Gel Column Chromatography
-
Load the crude (¹³C, ¹⁵N₂)-Lamivudine onto a silica gel column.
-
Elute the column with a suitable solvent system, typically a gradient of methanol in dichloromethane or chloroform.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
Step 2: Recrystallization
-
Dissolve the product from the column chromatography in a minimal amount of a hot solvent (e.g., methanol or ethanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This step is often effective in separating the desired cis-isomer from the trans-isomer.
Step 3: Preparative Chiral HPLC (if necessary)
-
If the product is not enantiomerically pure after crystallization, preparative chiral HPLC can be employed for the final separation of the enantiomers.
-
A suitable chiral stationary phase (e.g., Chiralpak IA) is used with a mobile phase typically consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine or n-butylamine).
-
Collect the fraction corresponding to the desired enantiomer and concentrate to yield the final pure (¹³C, ¹⁵N₂)-Lamivudine.
Quality Control and Data Analysis
The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.
Chemical Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for determining the chemical purity of Lamivudine.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 4) (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 271 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | Approximately 3.16 min |
| Table 1: Example RP-HPLC Conditions for Lamivudine Purity Analysis. |
Isotopic Enrichment and Structural Integrity
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary techniques for determining isotopic enrichment and confirming the structure of the labeled compound.
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight of the labeled compound and allows for the calculation of isotopic enrichment by analyzing the isotopic cluster. |
| ¹H NMR | Confirms the overall structure of the molecule and the absence of proton-containing impurities. |
| ¹³C NMR | Directly observes the incorporated ¹³C atoms, confirming their position and providing information on enrichment. |
| ¹⁵N NMR | Directly observes the incorporated ¹⁵N atoms, confirming their position. |
| Table 2: Analytical Techniques for Isotopic Enrichment and Structural Analysis. |
The isotopic enrichment can be calculated from the mass spectrometry data by comparing the measured isotope distribution with the theoretical distribution for different enrichment levels.
Conclusion
The synthesis and purification of ¹³C and ¹⁵N labeled Lamivudine require a careful multi-step process. The synthetic strategy leverages established methods for Lamivudine synthesis with the incorporation of a labeled precursor. Rigorous purification, primarily through chromatography and crystallization, is essential to achieve high chemical and enantiomeric purity. Finally, comprehensive analytical characterization using HPLC, MS, and NMR is necessary to validate the quality of the final labeled product for its intended use in advanced research and development applications.
References
Technical Guide: Certificate of Analysis for Lamivudine-15N2,13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of the isotopically labeled antiretroviral agent, Lamivudine-15N2,13C. This internal standard is crucial for the accurate quantification of lamivudine in biological matrices and pharmaceutical formulations.
Physicochemical Properties
This compound is a stable, isotopically labeled form of Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] The incorporation of heavy isotopes allows for its use as an internal standard in mass spectrometry-based analytical methods.[1]
| Property | Value | Reference |
| Chemical Name | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one-15N2,13C | [2] |
| Molecular Formula | C7¹³CH11N¹⁵N2O3S | [] |
| Molecular Weight | ~232.25 g/mol | [] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥98% | |
| Storage | Store at -20°C for long-term stability. Solutions should be used on the same day or stored in aliquots at -20°C for up to one month. |
Mechanism of Action
Lamivudine is a prodrug that, upon entering the cell, is phosphorylated by intracellular kinases to its active triphosphate metabolite, lamivudine triphosphate (3TC-TP). 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and HBV polymerase. By mimicking the natural substrate, deoxycytidine triphosphate (dCTP), it gets incorporated into the growing viral DNA chain. However, the lack of a 3'-hydroxyl group on the incorporated lamivudine molecule leads to the termination of DNA chain elongation, thus inhibiting viral replication.
Caption: Intracellular phosphorylation of Lamivudine and subsequent inhibition of viral DNA synthesis.
Experimental Protocols for Quantification
The quantification of lamivudine in biological matrices is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as the internal standard.
A solid phase extraction technique is employed to extract lamivudine and its internal standard from human plasma.
-
Aliquoting: Pipette 300 µL of plasma samples into appropriately labeled vials.
-
Internal Standard Spiking: Add 50 µL of the internal standard solution (this compound, 5 µg/mL) to all vials except for the blank.
-
Buffering: Add 200 µL of a suitable buffer to all samples.
-
Extraction: Load the samples onto the SPE cartridges. The analytes are then eluted for LC-MS/MS analysis.
Reverse-phase liquid chromatography is used to separate lamivudine from other plasma components.
| Parameter | Condition | Reference |
| Column | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) | |
| Mobile Phase | Varies; typically a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, potassium dihydrogen ortho phosphate). | |
| Flow Rate | Typically in the range of 0.8 - 1.5 mL/min. | |
| Detection | Tandem Mass Spectrometry (MS/MS) |
The analytical method is validated to ensure its accuracy and precision.
| Parameter | Lamivudine | Reference |
| Linearity Range | 25.0240 to 3997.1740 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 25.0240 ng/mL | |
| Accuracy | 99.55% | |
| Precision (%CV) | 1.50% |
Experimental Workflow
The overall workflow for the bioanalytical method is as follows:
Caption: Workflow for the quantification of Lamivudine in plasma using LC-MS/MS.
References
A Technical Guide to the Storage and Stability of Lamivudine-15N2,13C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of Lamivudine-15N2,13C, an isotopically labeled nucleoside reverse transcriptase inhibitor. The information presented herein is crucial for maintaining the integrity and ensuring the accurate use of this compound in research and development settings.
Core Principles of Stability for Isotopically Labeled Compounds
Stable isotope labeled compounds (SILs), such as this compound, are invaluable tools in drug metabolism, pharmacokinetic studies, and as internal standards in quantitative bioanalysis. Unlike their radioactive counterparts, stable isotopes do not decay. However, their chemical stability is paramount and is influenced by environmental factors such as temperature, light, humidity, and pH. The primary objectives of proper storage and handling are to prevent chemical degradation and maintain isotopic enrichment.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended. These are based on general best practices for SILs and specific information available for labeled Lamivudine.
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solution |
| Temperature | -20°C for long-term storage. Can be stored for up to 24 months. | Aliquot and store at -20°C. Generally usable for up to one month. |
| Light | Store in the dark, protected from light. | Use amber or opaque vials. |
| Atmosphere | Store in a tightly sealed container. | Tightly sealed vials. |
| Handling | Before use, allow the product to equilibrate to room temperature for at least 1 hour prior to opening the vial. | Prepare and use solutions on the same day if possible. |
Stability Profile and Degradation Pathways
Forced degradation studies conducted on the unlabeled form of Lamivudine provide critical insights into the potential stability liabilities of this compound. The isotopic labeling is not expected to significantly alter the chemical reactivity of the molecule. These studies consistently demonstrate that Lamivudine is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it exhibits stability to thermal and photolytic stress.[1][2]
Table 2: Summary of Lamivudine Stability under Forced Degradation Conditions
| Stress Condition | Observations |
| Acidic Hydrolysis | Significant degradation observed.[1][2] |
| Alkaline Hydrolysis | Significant degradation observed.[2] |
| Neutral Hydrolysis | Stable. |
| Oxidative Stress | Extensive degradation observed. |
| Thermal Stress | Stable. |
| Photolytic Stress | Stable. |
The primary degradation pathways for Lamivudine involve hydrolysis of the glycosidic bond and modifications to the cytosine ring.
Caption: Predicted degradation pathways of this compound under stress conditions.
Experimental Protocols
4.1. Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating Lamivudine from its potential degradation products. The following is a representative method adapted from published literature on Lamivudine analysis.
Table 3: Representative Stability-Indicating HPLC Method Parameters
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.8) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 60:40 (v/v). |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection | UV at 268 nm |
| Column Temperature | Ambient (e.g., 25°C) |
| Injection Volume | 10 µL |
| Diluent | A mixture of acetonitrile and water (1:1, v/v) |
4.2. Forced Degradation Study Workflow
The following workflow outlines the steps for conducting a forced degradation study on this compound to assess its intrinsic stability.
Caption: A typical workflow for conducting forced degradation studies on this compound.
Conclusion
The stability of this compound is critical for its effective use in scientific research. By adhering to the recommended storage conditions of -20°C in a tightly sealed, light-protected container, the chemical and isotopic integrity of the compound can be maintained. Understanding its susceptibility to degradation in acidic, alkaline, and oxidative environments allows for the implementation of appropriate handling procedures and the development of robust, stability-indicating analytical methods. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important isotopically labeled compound.
References
The Pivotal Role of Lamivudine-15N2,13C in Advancing Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of Lamivudine-15N2,13C, a stable isotope-labeled form of the potent antiviral drug Lamivudine. In the landscape of antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections, precise and accurate quantification of therapeutic agents in biological matrices is paramount. This compound serves as a critical tool, primarily as an internal standard, in bioanalytical methodologies to ensure the reliability of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Its structural and chemical similarity to the parent drug, Lamivudine, makes it an ideal reference for minimizing analytical variability and enhancing data integrity.
Core Application: An Internal Standard in Bioanalytical Assays
The predominant application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because they co-elute with the analyte and exhibit similar ionization efficiency, compensating for variations in sample preparation, injection volume, and matrix effects. The use of this compound ensures high accuracy and precision in the determination of Lamivudine concentrations in complex biological matrices such as human plasma.
Experimental Workflow for Lamivudine Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Lamivudine in human plasma using this compound as an internal standard.
Quantitative Data Summary
The utilization of this compound as an internal standard has enabled the development of highly sensitive and robust LC-MS/MS methods for Lamivudine quantification. The following tables summarize key quantitative parameters from various validated bioanalytical methods.
Table 1: Linearity and Sensitivity of Lamivudine Quantification Methods
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Human Plasma | 25.02 - 3997.17 | 25.02 | |
| Human Plasma | 1 - 3000 | 1 | |
| Human Plasma | 5 - 1500 | 5 | |
| Human Plasma | 25 - 4000 | 25 |
Table 2: Precision and Accuracy of Lamivudine Quantification Methods
| Parameter | Quality Control Level | Value | Reference |
| Accuracy | LQC, MQC, HQC | 95.51% - 101.99% | |
| Precision (%CV) | LQC, MQC, HQC | 1.59% - 5.80% | |
| Accuracy | - | 99.55% | |
| Precision | - | 1.50% | |
| Accuracy (% Deviation) | QC Samples | ≤ 8.3% | |
| Precision (%CV) | QC Samples | ≤ 10% | |
| Accuracy | - | 93.8% - 110.8% | |
| Precision (%CV) | - | 1.6% - 10.1% |
Detailed Experimental Protocols
The successful application of this compound relies on meticulously executed experimental protocols. Below are detailed methodologies synthesized from published research.
Protocol 1: Quantification of Lamivudine in Human Plasma by LC-MS/MS
This protocol is based on the methods described by Lavanya, B., & Shanmugasundaram, P. (2022).
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 300 µL of human plasma in a pre-labeled tube, add 50 µL of this compound internal standard solution (5 µg/mL).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of a suitable buffer.
-
Load the entire mixture onto a pre-conditioned solid-phase extraction cartridge (e.g., Oasis HLB).
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute Lamivudine and the internal standard with an organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lamivudine: e.g., m/z 230 → 112
-
This compound: e.g., m/z 233 → 115
-
-
3. Data Analysis
-
Integrate the peak areas for both Lamivudine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Lamivudine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Lamivudine's Mechanism of Action and Metabolic Pathway
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that is effective against both HIV and HBV. To exert its antiviral effect, Lamivudine must be anabolically phosphorylated within the cell to its active triphosphate form, Lamivudine triphosphate (3TC-TP). 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The incorporation of 3TC-TP results in chain termination, thereby halting viral replication.
The following diagram illustrates the intracellular metabolic activation of Lamivudine.
References
- 1. media.neliti.com [media.neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
The Gold Standard: A Technical Guide to the Purpose and Application of Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of drug development, proteomics, and metabolomics, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles and applications of stable isotope-labeled internal standards (SIL-IS), the undisputed gold standard for robust and reliable quantification in mass spectrometry-based assays. By providing a chemically identical yet mass-differentiated analogue of the analyte, SIL-IS effectively mitigate the inherent variability of analytical process, from sample preparation to instrumental analysis, thereby ensuring the integrity of quantitative data.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] In this method, a known quantity of a SIL-IS is introduced to a sample at the earliest possible stage of the analytical workflow.[2] The SIL-IS is chemically identical to the analyte of interest but contains one or more heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) in its structure, resulting in a distinct mass-to-charge ratio (m/z) that is readily distinguishable by a mass spectrometer.[3]
Because the SIL-IS and the analyte exhibit virtually identical physicochemical properties, they behave in the same manner during sample extraction, chromatography, and ionization.[4] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the ionization signal due to matrix effects will affect both the analyte and the SIL-IS to the same extent. Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, enabling highly accurate and precise quantification even in complex biological matrices.
Core Advantages of Employing a Stable Isotope-Labeled Internal Standard
The adoption of SIL-IS offers a multitude of advantages over other types of internal standards, such as structural analogues:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex mixtures that can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. As the SIL-IS co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for effective normalization of the signal.
-
Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including extraction, evaporation, and reconstitution, is a significant source of analytical variability. The SIL-IS, being added at the beginning of this process, accounts for any losses that may occur, ensuring that the final measured concentration is a true reflection of the original sample.
-
Improved Accuracy and Precision: By correcting for both matrix effects and sample preparation inconsistencies, SIL-IS significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of an analytical method. This is particularly crucial in regulated bioanalysis, where stringent acceptance criteria for accuracy and precision are required.
-
Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to a more robust and reliable assay.
Quantitative Data Summary: SIL-IS vs. Structural Analogue Internal Standard
The superiority of a stable isotope-labeled internal standard over a structural analogue is well-documented in the scientific literature. The following table summarizes representative data from a comparative study, highlighting the improved performance in terms of accuracy and precision.
| Parameter | Analyte Concentration (ng/mL) | Accuracy (% Bias) with Structural Analogue IS | Precision (%CV) with Structural Analogue IS | Accuracy (% Bias) with Stable Isotope-Labeled IS | Precision (%CV) with Stable Isotope-Labeled IS |
| Lapatinib in Human Plasma | 15 | -8.7 | 6.5 | -1.3 | 4.2 |
| 800 | -5.4 | 4.1 | 0.8 | 2.9 | |
| 4000 | -3.9 | 3.8 | 1.1 | 2.1 |
Data synthesized from a study on the quantification of lapatinib in human plasma. The use of a stable isotope-labeled internal standard (lapatinib-d4) resulted in lower bias and better precision compared to a structural analogue internal standard (zileuton).
Experimental Protocols
Bioanalytical Method Validation for a Small Molecule Drug in Plasma using a SIL-IS
This protocol outlines the key steps for validating a bioanalytical method for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard, in accordance with regulatory guidelines such as the ICH M10.
a. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the drug and its SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions for the calibration standards and quality control (QC) samples by serially diluting the drug stock solution with the appropriate solvent.
-
Prepare a working solution of the SIL-IS at a fixed concentration.
b. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the drug working solutions to create a calibration curve consisting of a blank, a zero standard (blank plasma with IS), and at least six non-zero concentration levels.
-
Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
c. Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
d. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a suitable LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.
-
Optimize the mass spectrometer parameters (e.g., precursor/product ion transitions, collision energy, cone voltage) for both the analyte and the SIL-IS.
e. Method Validation Parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and SIL-IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of blank plasma.
-
Calibration Curve: Assess the linearity, range, and accuracy of the calibration curve over at least three independent runs.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing the QC samples in replicate (n=5) over at least three separate runs.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general workflow for a SILAC experiment to compare the relative abundance of proteins between two cell populations.
a. Adaptation Phase:
-
Culture two populations of the same cell line in parallel.
-
Grow one population in "light" medium containing the natural abundance isotopes of essential amino acids (e.g., L-Arginine and L-Lysine).
-
Grow the second population in "heavy" medium, where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
b. Experimental Phase:
-
Treat the two cell populations according to the experimental design (e.g., one population treated with a drug, the other as a vehicle control).
-
Harvest the cells from both populations and count them to ensure equal numbers are combined.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet and extract the proteins.
c. Protein Digestion and Mass Spectrometry Analysis:
-
Digest the protein mixture into peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
d. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs.
-
The ratio of the peak intensities for each peptide pair corresponds to the relative abundance of the protein from which the peptide was derived in the two cell populations.
Mandatory Visualizations
References
- 1. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Lamivudine-15N2,13C: A Technical Guide for Researchers
CAS Number: 1217746-03-6
This technical guide provides an in-depth overview of Lamivudine-15N2,13C, a stable isotope-labeled version of the antiretroviral drug Lamivudine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive product information, experimental applications, and relevant data summarized for clarity and ease of use.
Product Information
This compound is a high-purity analytical standard essential for pharmacokinetic and bioanalytical studies. The incorporation of two nitrogen-15 and one carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Lamivudine in biological matrices.
Table 1: General Product Information
| Property | Value |
| Chemical Name | 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C |
| Synonyms | (2R-cis)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; 3TC-15N2,13C |
| CAS Number | 1217746-03-6[1] |
| Molecular Formula | C₇¹³CH₁₁N₂¹⁵N O₃S |
| Molecular Weight | 232.24 g/mol [1] |
| Appearance | Off-White to Pale Yellow Solid |
| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere |
Physicochemical and Spectroscopic Data
Detailed analytical data is critical for the accurate use of this compound as an internal standard. The following tables summarize key physicochemical and spectroscopic properties. While specific supplier data may vary, this represents typical values.
Table 2: Physicochemical Properties
| Property | Value |
| Purity | ≥98% |
| Melting Point | Not readily available |
| Solubility | Soluble in DMSO and Methanol |
| Isotopic Enrichment | >99% for each labeled atom |
Table 3: Spectroscopic Data
While specific spectra for this compound are not widely published, the following provides an indication of expected spectral characteristics based on the unlabeled compound and the principles of isotopic labeling.
| Technique | Expected Observations |
| ¹³C NMR | The signal for the labeled carbon atom (C2 of the pyrimidinone ring) will exhibit a significant increase in intensity and may show coupling to the adjacent ¹⁵N atoms. Other carbon signals will be comparable to unlabeled Lamivudine. |
| ¹⁵N NMR | Two distinct signals corresponding to the two labeled nitrogen atoms in the pyrimidinone ring (N1 and N3) are expected. |
| FT-IR | The IR spectrum is expected to be very similar to that of unlabeled Lamivudine. Key peaks for the unlabeled compound include those for N-H, O-H, C=O, and C-O stretching. For example, characteristic peaks for the carbonyl group are observed around 1650 cm⁻¹, and bands for amino and hydroxyl groups are seen between 3200 and 3350 cm⁻¹[2][3]. |
| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to the isotopically labeled molecular weight (e.g., [M+H]⁺ at approx. 233.06). Fragmentation patterns will be similar to unlabeled Lamivudine but with mass shifts in fragments containing the isotopic labels. |
Experimental Protocols: Application as an Internal Standard
This compound is predominantly used as an internal standard in the quantification of Lamivudine in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a critical application in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
General Bioanalytical Method Using LC-MS/MS
The following is a generalized protocol for the quantification of Lamivudine in human plasma. Specific parameters should be optimized for the instrumentation and matrix used.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound (internal standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed amount of the IS working solution.
- Add a protein precipitation agent (e.g., 300 µL of acetonitrile or methanol).
- Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
- Flow Rate: Optimized for the column dimensions (e.g., 0.5 mL/min).
- Injection Volume: Typically 5-10 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Lamivudine and this compound.
- Lamivudine: e.g., m/z 230.1 → 112.1
- This compound: e.g., m/z 233.1 → 115.1
- Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use the calibration curve to determine the concentration of Lamivudine in the unknown samples.
Signaling Pathways and Experimental Workflows
The primary utility of this compound is within the workflow of bioanalytical assays. The following diagram illustrates a typical workflow for the quantification of Lamivudine in plasma samples.
References
In-Depth Technical Guide: Safety and Handling Precautions for Lamivudine-15N2,13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Lamivudine-15N2,13C, an isotopically labeled form of the potent antiviral agent Lamivudine. This document is intended to be a core resource for laboratory personnel, ensuring the safe and effective use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a synthetic nucleoside analogue. The inclusion of stable isotopes (¹⁵N and ¹³C) makes it a valuable tool in pharmacokinetic and metabolism studies, often serving as an internal standard in bioanalytical methods.
| Property | Value | Source |
| Chemical Name | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one-2-¹³C-1,3-¹⁵N₂ | N/A |
| Molecular Formula | C₇¹³CH₁₁N¹⁵N₂O₃S | N/A |
| Molecular Weight | ~232.24 g/mol | N/A |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C | N/A |
Hazard Identification and Safety Precautions
GHS Hazard Pictograms:
-
Health Hazard
Signal Word: Danger
Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat or other protective clothing.
-
Use chemically resistant gloves (e.g., nitrile rubber).
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is recommended.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Empty containers may retain product residue and should be handled with care.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C.
-
Store away from incompatible materials such as strong oxidizing agents.
-
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
After Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After Skin Contact: Immediately wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Toxicological Information
Specific toxicological data for this compound is limited. The data for the unlabeled parent compound, Lamivudine, is provided for reference.
| Toxicity Data | Value | Species |
| Oral LD50 | >2000 mg/kg | Rat[1] |
Mechanism of Action: Viral Replication Inhibition
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent on its intracellular conversion to the active triphosphate metabolite, lamivudine triphosphate (L-TP).
References
Methodological & Application
Application Note and Protocol for the Quantification of Lamivudine in Human Plasma using a Validated LC-MS/MS Method with Lamivudine-¹⁵N₂,¹³C Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Lamivudine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The methodology employs a stable isotope-labeled internal standard, Lamivudine-¹⁵N₂,¹³C, to ensure high accuracy and precision, adhering to the stringent requirements of bioanalytical method validation. This application note is intended to guide researchers, scientists, and professionals in drug development through the entire workflow, from sample preparation to data analysis, enabling reliable therapeutic drug monitoring and pharmacokinetic studies of Lamivudine.
Introduction
Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Accurate quantification of Lamivudine in biological matrices is crucial for therapeutic drug monitoring, dose optimization, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as Lamivudine-¹⁵N₂,¹³C, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable data.[4] This protocol details a validated method for the determination of Lamivudine in human plasma.
Mechanism of Action
Lamivudine is a synthetic nucleoside analog of cytidine.[2] Following administration, it is transported into cells and undergoes intracellular phosphorylation to its active triphosphate metabolite, lamivudine triphosphate (3TC-TP). 3TC-TP competitively inhibits the viral reverse transcriptase of HIV and the polymerase of HBV. Its incorporation into the growing viral DNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.
Figure 1: Simplified signaling pathway of Lamivudine's mechanism of action.
Experimental Protocols
Materials and Reagents
-
Lamivudine reference standard (≥98% purity)
-
Lamivudine-¹⁵N₂,¹³C internal standard (IS) (isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma with K₃EDTA as anticoagulant
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A reversed-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm) is suitable.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lamivudine and Lamivudine-¹⁵N₂,¹³C in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Lamivudine stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the Lamivudine-¹⁵N₂,¹³C stock solution with a 50:50 methanol:water mixture to achieve a final concentration of approximately 5 µg/mL.
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample, standard, or quality control, add 50 µL of the internal standard working solution. Vortex for 30 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Alternative Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
Figure 2: General experimental workflow for Lamivudine quantification.
LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | |
| Column | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | Isocratic or a simple gradient may be used |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp | 40°C |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Lamivudine | m/z 230.1 → 112.0 |
| Lamivudine-¹⁵N₂,¹³C | m/z 233.1 → 115.0 |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimization required, typically 15-25 eV |
| Declustering Potential (DP) | Optimization required, typically 30-50 V |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method based on published data for similar assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lamivudine | 25 - 4000 | ≥ 0.99 |
Table 2: Accuracy and Precision
| Quality Control | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 25 | 95 - 105 | < 15 |
| LQC | ~75 | 90 - 110 | < 15 |
| MQC | ~1800 | 90 - 110 | < 15 |
| HQC | ~3000 | 90 - 110 | < 15 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Values are indicative and should be established during method validation.
Table 3: Recovery and Matrix Effect
| Parameter | Lamivudine | Lamivudine-¹⁵N₂,¹³C |
| Extraction Recovery (%) | > 85 | > 85 |
| Matrix Effect (%) | Minimal and compensated by IS | Minimal |
Conclusion
The described LC-MS/MS method provides a reliable and robust platform for the quantification of Lamivudine in human plasma. The use of the stable isotope-labeled internal standard, Lamivudine-¹⁵N₂,¹³C, ensures high accuracy and precision, making the method suitable for regulated bioanalysis in clinical trials and therapeutic drug monitoring. The detailed protocol and performance characteristics presented in this application note serve as a comprehensive guide for researchers and scientists in the field of antiretroviral drug analysis.
References
Application Notes and Protocols for Plasma Analysis of Lamivudine
These application notes provide detailed protocols for the sample preparation of human plasma for the quantitative analysis of Lamivudine, a nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B. The described methods are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Introduction
Lamivudine is widely monitored in plasma to ensure therapeutic efficacy and safety. Accurate and reliable quantification of Lamivudine in a complex biological matrix like plasma necessitates a robust sample preparation protocol to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation method depends on the desired sensitivity, sample throughput, and the analytical instrumentation available. This document outlines three commonly employed techniques: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Data Presentation
The following tables summarize the quantitative data from various validated bioanalytical methods for Lamivudine in human plasma.
Table 1: Quantitative Parameters for Lamivudine Plasma Analysis using Protein Precipitation
| Analytical Method | Extraction Solvent | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Within-day Precision (% CV) | Between-day Precision (% CV) | Internal Standard |
| HPLC-UV[1] | Methanol | 406.10 - 4020.05 | 400 | > 90 | < 6.5 | < 6.5 | Stavudine |
| HPLC-UV[2] | Acetonitrile | 50 - 3000 | 50 | Not Reported | Not Reported | Not Reported | Stavudine |
| HPLC-UV[3] | Acetonitrile | 40 - 2560 | 40 | 97.7 | < 7 | < 7 | Acyclovir |
| LC-MS/MS[4] | Not specified | 0.3 - 2.6 (for 3 drugs) | 0.3 - 2.6 | Not Reported | Not Reported | Not Reported | Not specified |
Table 2: Quantitative Parameters for Lamivudine Plasma Analysis using Solid-Phase Extraction (SPE)
| Analytical Method | SPE Cartridge | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Accuracy (%) | Precision (% CV) | Internal Standard |
| LC-MS/MS[5] | Not specified | 25.0240 - 3997.1740 | 25.0240 | Not Reported | 99.55 | 1.50 | Lamivudine 13C 15N2 |
| LC-MS/MS | Oasis HLB | 1 - 3000 | 1 | 93.9 | ≤ 8.3 (deviation) | ≤ 10 | Lamivudine-IS (stable labeled) |
| LC-MS/MS | Oasis HLB | Not specified | Not specified | Not Reported | Within acceptable limits | Within acceptable limits | Abacavir |
Table 3: Quantitative Parameters for Lamivudine Plasma Analysis using Liquid-Liquid Extraction (LLE)
| Analytical Method | Extraction Solvent | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (% CV) | Internal Standard |
| HPLC-UV | Dichloromethane-isopropyl alcohol (1:1, v/v) | 5 - 2500 | 5 | Not Reported | Not Reported | Famotidine |
| HPLC | Ethyl acetate - isopropyl alcohol (90:10, v/v) | 5.005 - 0.075 (µg/mL) | Not specified | Not Reported | Not Reported | Emtricitabine |
Experimental Protocols
Protocol 1: Protein Precipitation
This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of a water-miscible organic solvent to the plasma sample to precipitate proteins.
Materials:
-
Human plasma with anticoagulant (e.g., K3EDTA)
-
Methanol or Acetonitrile (HPLC grade)
-
Internal Standard (IS) stock solution (e.g., Stavudine, Abacavir)
-
Vortex mixer
-
Refrigerated centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Allow frozen plasma samples to thaw at room temperature.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 200-400 µL of cold methanol or acetonitrile. The ratio of solvent to plasma may need optimization but is often 2:1 or 3:1 (v/v).
-
Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube or an HPLC vial for analysis.
-
Inject an appropriate volume of the supernatant into the analytical column.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte and/or interferences.
Materials:
-
Human plasma with anticoagulant
-
SPE cartridges (e.g., Oasis HLB)
-
Internal Standard (IS) stock solution (e.g., Lamivudine stable-labeled isotope)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or other buffers for conditioning and washing steps
-
SPE vacuum manifold or positive pressure processor
-
Vortex mixer
-
Centrifuge (optional, for initial plasma clarification)
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Pre-treat the plasma sample by adding the internal standard.
-
Condition the SPE cartridge by passing methanol followed by water or an appropriate buffer.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove polar interferences.
-
Elute the analyte and internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Human plasma with anticoagulant
-
Extraction solvent (e.g., a mixture of dichloromethane and isopropyl alcohol)
-
Internal Standard (IS) stock solution
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC or LC-MS/MS system
Procedure:
-
Pipette a known volume of plasma into a glass tube.
-
Add the internal standard solution.
-
Add a specific volume of the water-immiscible organic extraction solvent.
-
Vortex the mixture for several minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the analytical system.
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the sample preparation of Lamivudine in plasma using the Protein Precipitation method followed by LC-MS/MS analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of lamivudine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel liquid chromatography-tandem mass spectrometry method for simultaneous detection of three anti-HIV drugs tenofovir, lamivudine, and dolutegravir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Lamivudine-15N2,13C in Human Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are powerful tools in clinical pharmacology, offering a means to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs with high precision and safety.[1] Lamivudine-15N2,13C, a stable isotope-labeled version of the antiretroviral drug lamivudine, serves as an ideal tracer for pharmacokinetic (PK) studies in humans. Its use, particularly in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the differentiation between exogenously administered labeled drug and the unlabeled therapeutic drug already present in the body. This is especially valuable in studies such as determining absolute bioavailability, investigating drug-drug interactions, and assessing pharmacokinetics in special populations without interrupting therapeutic regimens.
This document provides detailed application notes and protocols for designing and conducting human pharmacokinetic studies using this compound.
Application: Absolute Bioavailability Studies
A key application for this compound is in determining the absolute bioavailability of oral lamivudine formulations. This is achieved by the simultaneous administration of an oral dose of unlabeled lamivudine and an intravenous (IV) micro-dose of this compound. By comparing the area under the plasma concentration-time curve (AUC) of the oral and IV doses, the fraction of the orally administered drug that reaches systemic circulation can be precisely calculated.
Experimental Protocol: Absolute Bioavailability Study of Lamivudine
1. Study Design:
This is a single-center, open-label, two-period, crossover study in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of 150 mg unlabeled lamivudine and a simultaneous 1-hour intravenous infusion of 100 µg this compound.
-
Washout Period: A washout period of at least 7 days will be implemented between dosing periods.
-
Period 2: Subjects will receive the alternate treatment administration.
2. Subject Selection:
-
Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All subjects must have normal renal and hepatic function.
-
Exclusion Criteria: History of hypersensitivity to lamivudine, presence of any clinically significant disease or abnormality, use of any prescription or over-the-counter medications within 14 days of dosing.
3. Dosing:
-
Oral Dose: One 150 mg lamivudine tablet administered with 240 mL of water after an overnight fast.
-
Intravenous Dose: 100 µg of this compound in a sterile isotonic solution infused over 1 hour.
4. Blood Sampling:
Serial blood samples (approximately 5 mL each) will be collected into K3EDTA tubes at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.
5. Analytical Methodology: LC-MS/MS Quantification of Lamivudine and this compound in Human Plasma
-
Sample Preparation: Solid Phase Extraction (SPE).
-
To 300 µL of human plasma, add 50 µL of an internal standard solution (e.g., Lamivudine-d4).
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 2% methanol in water).
-
Elute the analytes with an elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Lamivudine: m/z 230.1 → 112.1
-
This compound: m/z 233.1 → 115.1
-
Internal Standard (Lamivudine-d4): m/z 234.1 → 116.1
-
-
The specific transitions should be optimized for the instrument in use.
-
6. Pharmacokinetic Analysis:
The following pharmacokinetic parameters will be calculated for both lamivudine and this compound using non-compartmental analysis:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (Elimination half-life)
-
CL (Clearance)
-
Vd (Volume of distribution)
Absolute bioavailability (F) will be calculated as: F = (AUCoral, unlabeled / Doseoral) / (AUCIV, labeled / DoseIV)
Data Presentation
Table 1: Expected Pharmacokinetic Parameters of Oral Lamivudine (150 mg Dose) in Healthy Adults
| Parameter | Mean Value | Range | Reference |
| Cmax (ng/mL) | 1500 | 1100 - 2000 | |
| Tmax (h) | 1.0 | 0.5 - 2.0 | [3] |
| AUC0-inf (ng·h/mL) | 8500 | 7000 - 10000 | |
| t1/2 (h) | 5 - 7 | 4 - 9 | |
| CL/F (L/h) | 25.1 | 20 - 30 | |
| Vd/F (L) | 128 | 100 - 150 |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Example Value | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ± 20%, Precision < 20% | 25 ng/mL | |
| Accuracy (% bias) | Within ± 15% (except LLOQ) | 99.55% | |
| Precision (% CV) | ≤ 15% (except LLOQ) | 1.50% | |
| Recovery (%) | Consistent and reproducible | > 85% | |
| Matrix Effect | Within acceptable limits | < 15% |
Visualizations
Caption: Workflow for an absolute bioavailability study of lamivudine.
Caption: Intracellular phosphorylation pathway of lamivudine.
References
- 1. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-State Pharmacokinetics of Lamivudine in Human Immunodeficiency Virus-Infected Patients with End-Stage Renal Disease Receiving Chronic Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Hydrophilic Interaction Chromatography (HILIC) Method for the Analysis of Lamivudine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive hydrophilic interaction chromatography (HILIC) method for the quantitative analysis of Lamivudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B. This method is particularly well-suited for the analysis of polar compounds like Lamivudine, offering excellent retention and separation from matrix components. The described protocol utilizes a HILIC stationary phase with a mobile phase consisting of a high percentage of organic solvent, coupled with mass spectrometry (MS/MS) for detection, ensuring high selectivity and sensitivity. This method has been successfully applied to pharmacokinetic studies of Lamivudine in human plasma.[1][2][3]
Introduction
Lamivudine is a polar pharmaceutical compound whose analysis by traditional reversed-phase liquid chromatography (RP-LC) can be challenging due to poor retention. Hydrophilic interaction liquid chromatography (HILIC) presents a powerful alternative for the separation of polar and hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. This application note provides a detailed protocol for a validated HILIC-MS/MS method for the determination of Lamivudine in biological matrices.
Experimental
Materials and Reagents
-
Lamivudine reference standard
-
Famotidine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (for bioanalytical applications)
Instrumentation
-
A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system was used for analysis.[2]
-
HILIC Column: Luna HILIC (e.g., 150 mm × 4.6 mm, 5 µm)[2]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Luna HILIC |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (95:5, v/v) |
| Flow Rate | Typically 0.4 - 1.2 mL/min (to be optimized) |
| Injection Volume | 4 - 20 µL (to be optimized) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (Lamivudine): Accurately weigh a suitable amount of Lamivudine reference standard and dissolve it in a known volume of methanol or a mixture of acetonitrile and water to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution (Famotidine): Prepare a stock solution of Famotidine in a similar manner to the Lamivudine stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or an appropriate diluent to cover the desired concentration range for the calibration curve.
Sample Preparation (from Human Plasma)
-
Protein Precipitation: To 50 µL of human plasma in a microcentrifuge tube, add a known amount of the internal standard solution.
-
Add a precipitating agent, such as acetonitrile, in a specific ratio (e.g., 1:3 or 1:4 plasma to acetonitrile).
-
Vortex the mixture for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Method Validation Data
The HILIC-MS/MS method was validated according to regulatory guidelines. A summary of the validation parameters is provided in the tables below.
Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Lamivudine | 50 - 3000 | 0.9985 |
Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE) |
| LLOQ | 50 | 2.1 - 7.5 | 2.1 - 7.5 | -4.0 to 3.3 |
| Low QC | To be defined | 2.1 - 7.5 | 2.1 - 7.5 | -4.0 to 3.3 |
| Mid QC | To be defined | 2.1 - 7.5 | 2.1 - 7.5 | -4.0 to 3.3 |
| High QC | To be defined | 2.1 - 7.5 | 2.1 - 7.5 | -4.0 to 3.3 |
CV: Coefficient of Variation, RE: Relative Error
Limit of Quantification (LOQ)
| Analyte | Lower Limit of Quantification (LLOQ) |
| Lamivudine | 50 ng/mL in 50 µL of plasma |
Workflow Diagram
Caption: Workflow for HILIC-MS/MS analysis of Lamivudine.
Conclusion
The described hydrophilic interaction chromatography method coupled with tandem mass spectrometry provides a selective, sensitive, and reliable approach for the quantitative analysis of Lamivudine in biological matrices. The simple sample preparation procedure and rapid analysis time make it suitable for high-throughput applications, such as pharmacokinetic and bioequivalence studies. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for regulated bioanalysis.
References
- 1. Quantification of lamivudine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quantification-of-lamivudine-in-human-plasma-by-hydrophilic-interaction-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
Application Note: Solid Phase Extraction for the Quantification of Lamivudine in Biological Matrices
Introduction
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. Accurate quantification of Lamivudine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid Phase Extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from these complex matrices, leading to cleaner extracts and improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the extraction of Lamivudine from biological fluids using SPE, followed by analysis with High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
1. Sample Pretreatment
Prior to SPE, biological samples require pretreatment to improve the efficiency of the extraction process.
-
Plasma/Serum:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For protein precipitation, add an equal volume of acetonitrile or methanol to the plasma/serum sample (e.g., 0.5 mL of acetonitrile to 0.5 mL of plasma).[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the mixture at a high speed (e.g., 5000 RPM for 5 minutes at 4°C) to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
-
Urine:
-
Thaw frozen urine samples at room temperature and vortex.
-
Centrifuge the urine sample to remove any particulate matter.
-
Depending on the expected concentration of Lamivudine, the urine sample may need to be diluted (e.g., 1:10 or 1:50) with deionized water or a suitable buffer before loading.[3]
-
2. Solid Phase Extraction (SPE) Protocol
A common and effective choice for the extraction of Lamivudine is a hydrophilic-lipophilic balanced (HLB) SPE cartridge. The following is a general protocol that can be optimized for specific laboratory conditions.
-
SPE Cartridge: Oasis HLB 1cc cartridges are a suitable option.[4]
-
Protocol Steps:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it. This step wets the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water or an appropriate buffer (e.g., phosphate buffer) through it. This prepares the sorbent for the sample matrix.
-
Sample Loading: Load the pretreated supernatant (from plasma/serum) or the diluted urine sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent or an aqueous solution to remove any remaining interferences. The specific washing solution should be strong enough to elute interfering compounds but weak enough to retain Lamivudine. A common starting point is 5% methanol in water.
-
Elution: Elute the retained Lamivudine from the cartridge using a small volume of a strong organic solvent. Methanol is frequently used for elution.[5] Typically, 1 mL of methanol is sufficient.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the mobile phase used for the HPLC analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC system.
-
-
Data Presentation
Table 1: Quantitative Performance Data for Lamivudine Extraction
| Parameter | Biological Matrix | Value | Reference |
| Recovery | Human Plasma | 93.9% | |
| Human Serum | 95-99% | ||
| Human Serum | 84.2-93.5% | ||
| Human Urine | 82.5-90.8% | ||
| Linearity Range | Human Plasma | 1 - 3000 ng/mL | |
| Human Serum | 10 - 1500 ng/mL | ||
| Human Serum | 60 - 700 µg/L | ||
| Human Urine | 60 - 700 µg/L | ||
| Limit of Quantification (LOQ) | Human Plasma | 1 ng/mL | |
| Human Serum | 10 ng/mL | ||
| Human Serum | 58.6 µg/L | ||
| Human Urine | 24.05 µg/L | ||
| Limit of Detection (LOD) | Human Serum | 3 ng/mL | |
| Human Serum | 19.34 µg/L | ||
| Human Urine | 7.95 µg/L |
Mandatory Visualization
Caption: Workflow for Lamivudine extraction from biological matrices.
References
- 1. Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Can Urine Lamivudine Be Used to Monitor Antiretroviral Treatment Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Application Note: Determination of Lamivudine and its Metabolites in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) pivotal in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1] Monitoring its concentration and that of its metabolites in patients is crucial for optimizing therapeutic efficacy and minimizing toxicity. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and patient-friendly alternative to traditional venous blood collection, particularly advantageous in resource-limited settings.[1][2] This application note provides detailed protocols for the quantitative analysis of Lamivudine and its key metabolites in DBS samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Lamivudine is metabolized intracellularly to its active phosphorylated forms, lamivudine monophosphate (L-MP) and lamivudine triphosphate (L-TP), which act as chain terminators of viral DNA synthesis.[1] Additionally, a minor, pharmacologically inactive metabolite, the trans-sulfoxide of Lamivudine, is also formed.[3] This document outlines the methodologies for the simultaneous determination of Lamivudine and its active intracellular metabolites from a single DBS punch.
Metabolic Pathway of Lamivudine
Lamivudine exerts its antiviral effect after intracellular phosphorylation to its active triphosphate form. The metabolic conversion is a critical step in its mechanism of action.
Caption: Intracellular metabolism of Lamivudine to its active triphosphate form and inactive sulfoxide metabolite.
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection and Preparation
Materials:
-
Sterile lancets
-
Alcohol swabs
-
Gauze pads
-
DBS collection cards (e.g., Whatman 903 Protein Saver cards)
-
Gas-impermeable bags with desiccant packs
Protocol:
-
Clean the fingertip with an alcohol swab and allow it to air dry.
-
Prick the fingertip with a sterile lancet.
-
Wipe away the first drop of blood with a clean gauze pad.
-
Allow a large drop of blood to form and gently touch the drop to the center of the pre-printed circle on the DBS card.
-
Ensure the blood spot saturates the paper and is visible on both sides.
-
Allow the DBS cards to air dry horizontally at room temperature for at least 3 hours, away from direct sunlight.
-
Once completely dry, store the DBS cards in gas-impermeable bags with a desiccant pack at -80°C until analysis.
Sample Extraction from DBS
This protocol is for the simultaneous extraction of Lamivudine and its intracellular triphosphate metabolite.
Materials:
-
3-mm mechanical puncher
-
1.5 mL polypropylene tubes
-
Deionized water
-
Acetonitrile (ACN)
-
Dichloromethane
-
Internal Standard (IS) solution (e.g., isotopically labeled Lamivudine triphosphate)
-
Sonicator
-
Centrifuge
Protocol:
-
Using a 3-mm mechanical puncher, punch out a disc from the center of the dried blood spot and place it into a 1.5 mL polypropylene tube.
-
To each tube containing a DBS punch, add 25 µL of deionized water.
-
Add 50 µL of the internal standard solution.
-
Sonicate the samples for 1 minute.
-
Add 150 µL of a 60:40 (v/v) solution of dichloromethane:acetonitrile.
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS
Chromatographic Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Thermo Scientific BioBasic AX (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 750 mM Ammonium Acetate in water |
| Mobile Phase B | 75:25 (v/v) 5 mM Ammonium Acetate:Acetonitrile, pH 10.1 |
| Flow Rate | 0.400 mL/min |
| Column Temperature | 35°C |
| Autosampler Temp. | 10°C |
| Injection Volume | 15 µL |
| Gradient Program | Hold at 20% B for 0.25 min, increase to 100% B at 1.00 min, hold until 3.25 min |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrument |
| Lamivudine | e.g., m/z 230 -> 112 |
| Lamivudine-TP | Specific transition to be determined |
| Internal Standard | Specific transition to be determined |
Method Validation Parameters
The described method has been validated according to regulatory guidelines, with key performance characteristics summarized below.
| Parameter | Lamivudine | Lamivudine Triphosphate |
| Linearity Range | 16.6 - 5000 ng/mL | 100 - 25,000 fmol/sample |
| Correlation Coefficient (r²) | >0.99 | >0.996 |
| Lower Limit of Quantification (LLOQ) | 16.6 ng/mL | 100 fmol/sample |
| Intra-day Precision (%CV) | 3.5 - 8.7% | ≤9.8% |
| Inter-day Precision (%CV) | 3.5 - 8.7% | ≤9.8% |
| Accuracy (% Bias) | Within 15% | Within ±3.0% |
| Mean Recovery | >61% | Not specified |
| DBS Stability | Stable at room temp. for 3 days, -80°C for 63 days | Stable at room temp. for 3 days, -80°C for 63 days |
Note: The quantitative data for Lamivudine triphosphate is presented in fmol/sample, which is typical for intracellular metabolites.
Experimental Workflow
The overall workflow for the determination of Lamivudine and its metabolites from DBS samples is depicted below.
Caption: Workflow for the analysis of Lamivudine and its metabolites in Dried Blood Spots.
Conclusion
The use of dried blood spots for monitoring Lamivudine and its active intracellular metabolites is a robust, accurate, and precise method. The protocols detailed in this application note provide a comprehensive guide for researchers and clinicians to implement this methodology. The high sensitivity and specificity of LC-MS/MS allow for the accurate quantification of these analytes, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in patients undergoing antiretroviral therapy. The simplicity and convenience of DBS sampling make it an invaluable tool, especially in settings where traditional phlebotomy is challenging.
References
Application Note: Optimal Mobile Phase Composition for the Separation of Lamivudine
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and chronic hepatitis B. Accurate and reliable quantification of Lamivudine in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques employed for this purpose. The selection of an optimal mobile phase composition is critical for achieving efficient separation, good peak symmetry, and desired retention times. This application note provides a comprehensive overview of various mobile phase compositions and detailed protocols for the optimal separation of Lamivudine.
Factors Influencing Mobile Phase Selection
The choice of mobile phase in RP-HPLC and UPLC significantly impacts the retention and separation of analytes. For Lamivudine, key factors to consider include:
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pH of the Aqueous Phase: The pH of the buffer solution affects the ionization state of Lamivudine, which in turn influences its retention on a reversed-phase column. Different studies have utilized pH values ranging from 2.5 to 4.5 to achieve optimal peak shape and retention.[1][2][3]
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Organic Modifier: Acetonitrile and methanol are the most commonly used organic solvents in the mobile phase for Lamivudine analysis. The type and concentration of the organic modifier control the elution strength of the mobile phase and, consequently, the retention time of Lamivudine.[4][5] Ethanol has also been explored as a greener alternative.
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Buffer System: The use of a buffer is essential to maintain a constant pH and improve peak shape. Common buffers include phosphate, ammonium acetate, and triethylamine. The concentration of the buffer is also an important parameter to optimize.
Experimental Protocols
Below are detailed protocols from various studies outlining the mobile phase composition and chromatographic conditions for the separation of Lamivudine.
Protocol 1: Isocratic RP-HPLC Method for Simultaneous Estimation of Lamivudine, Zidovudine, and Nevirapine
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Objective: To achieve a simple, efficient, and robust separation of Lamivudine from other antiretroviral drugs.
-
Methodology:
-
Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 3.8, adjusted with Acetic acid) and acetonitrile in a 60:40 v/v ratio.
-
Column: Inertsil ODS (4.6 mm × 250 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
Column Temperature: 25°C (ambient).
-
Injection Volume: 4 µL.
-
Diluent: Acetonitrile and water (1:1, v/v).
-
-
Results: This method provides a retention time of approximately 2.327 ± 0.06 mins for Lamivudine.
Protocol 2: Isocratic RP-HPLC Method for Estimation of Lamivudine and Dolutegravir Sodium
-
Objective: To develop a simple and validated method for the simultaneous estimation of Lamivudine and Dolutegravir Sodium.
-
Methodology:
-
Mobile Phase: Methanol and water in a 70:30 % v/v ratio.
-
Column: Intersil C18 (150 x 3mm, 3µm).
-
Flow Rate: 1.0 ml/min.
-
Detection: PDA Detector at 260 nm.
-
-
Results: The retention time for Lamivudine was found to be 2.870 min.
Protocol 3: Isocratic RP-HPLC Method for Lamivudine
-
Objective: To develop a reliable and sensitive method for the determination of Lamivudine.
-
Methodology:
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 4) in an 85:15 % v/v ratio.
-
Column: HiQSil C-18 (250 mm × 4.6 mm, 5µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 271 nm.
-
Injection Volume: 20µl.
-
-
Results: The retention time of Lamivudine was 3.16 min.
Protocol 4: UPLC Method for Determination of Lamivudine and its Impurities
-
Objective: To develop a rapid and sensitive UPLC method for the separation of Lamivudine and its related impurities.
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Methodology:
-
Mobile Phase: A gradient elution using 0.025 mol L⁻¹ ammonium acetate buffer (pH 3.8 ± 0.05) and methanol.
-
Column: Acquity UPLC BEH Phenyl C18 (2.1 mm × 100 mm, 1.7 µm).
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Flow Rate: 0.5 mL min⁻¹.
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Detection: 277 nm.
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Diluent: Ammonium acetate buffer and methanol (95:5 v/v).
-
-
Results: This method successfully separated Lamivudine from its impurities.
Data Presentation
The following table summarizes the quantitative data from the cited experimental protocols for easy comparison.
| Protocol | Chromatographic Technique | Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time of Lamivudine (min) | Reference |
| 1 | HPLC | 10 mM Ammonium Acetate Buffer (pH 3.8): Acetonitrile (60:40 v/v) | Inertsil ODS (4.6 x 250 mm, 5 µm) | 1.0 | 268 | 2.327 ± 0.06 | |
| 2 | HPLC | Methanol: Water (70:30 v/v) | Intersil C18 (150 x 3 mm, 3 µm) | 1.0 | 260 | 2.870 | |
| 3 | HPLC | Acetonitrile: Phosphate Buffer pH 4 (85:15 v/v) | HiQSil C-18 (250 x 4.6 mm, 5 µm) | 1.0 | 271 | 3.16 | |
| 4 | UPLC | Gradient with 0.025 M Ammonium Acetate Buffer (pH 3.8) and Methanol | Acquity UPLC BEH Phenyl C18 (2.1 x 100 mm, 1.7 µm) | 0.5 | 277 | Not specified | |
| 5 | HPLC | 0.25% Triethylamine Buffer (pH 3.0): Acetonitrile (70:30 v/v) | Hypersil BDS C-18 (250 x 4.6 mm, 5 µm) | 1.0 | 256 | 8.78 | |
| 6 | HPLC | Phosphate Buffer (pH 3.0): Acetonitrile (60:40 v/v) | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) | Not specified | Not specified | Not specified | |
| 7 | HPLC | 20 mM Phosphate Buffer (pH 4.5): Acetonitrile: Methanol (90:7:3 v/v/v) | Gemini C18 | 0.7 | 270 | Not specified | |
| 8 | HPLC | Methanol: Water (70:30 v/v) | Luna phenomenax C18 | Not specified | 275 | 2.259 | |
| 9, 10 | HPLC | 0.02 M Ammonium Dihydrogen Phosphate Buffer (pH 2.5): Methanol (50:50 v/v) | Phenomenex Gemini C6 Phenyl (250 x 4.6 mm, 5 µm) | 1.0 | 264 | 2.837 | |
| 12 | HPLC | Gradient with 0.1M Ammonium Acetate Buffer (pH 4.5) and Ethanol | C18 (ARV4 5 µm 250 × 3.0 mm) | 0.4 | 270 | Not specified |
Visualization
The following diagram illustrates a typical experimental workflow for optimizing the mobile phase composition for Lamivudine separation.
Caption: Workflow for Mobile Phase Optimization.
Conclusion
The optimal mobile phase composition for the separation of Lamivudine is dependent on the specific requirements of the analysis, such as the need for simultaneous determination of other drugs, the desired run time, and the available instrumentation (HPLC or UPLC). For RP-HPLC, a common starting point is a buffered aqueous phase (pH 3-4) mixed with acetonitrile or methanol in various ratios. For faster analysis and higher resolution, UPLC methods with sub-2 µm particle columns are preferred. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals in developing and optimizing robust analytical methods for Lamivudine.
References
Application Notes and Protocols for the Quantitative Analysis of Lamivudine in Human Plasma using LC-MS/MS with Lamivudine-¹⁵N₂,¹³C Internal Standard
Introduction
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1, HIV-2, and Hepatitis B virus (HBV) infections.[1] It acts as a chain terminator for viral DNA synthesis by competitively inhibiting the viral reverse transcriptase enzyme.[1] Therapeutic drug monitoring and pharmacokinetic studies of Lamivudine are crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects. This document provides a detailed protocol for the sensitive and selective quantification of Lamivudine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Lamivudine-¹⁵N₂,¹³C, to ensure high accuracy and precision.[2][3]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
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Analytes and Standards:
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Lamivudine (Reference Standard, purity >99%)
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Lamivudine-¹⁵N₂,¹³C (Internal Standard, purity >99%)[2]
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Solvents and Chemicals:
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Acetonitrile (HPLC or LC-MS grade)
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Methanol (HPLC or LC-MS grade)
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Water (Type I, ultrapure)
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Formic Acid or Acetic Acid (LC-MS grade)
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Ammonium Formate (LC-MS grade)
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Human Plasma (K3EDTA)
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Instrumentation
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Liquid Chromatography System: HPLC or UHPLC system capable of binary gradient elution.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
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Analytical Column: A reverse-phase C18 column, such as a Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent, is recommended.
Preparation of Stock and Working Solutions
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Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Lamivudine and Lamivudine-¹⁵N₂,¹³C in methanol to achieve a final concentration of 1 mg/mL.
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Working Standard Solutions: Prepare serial dilutions of the Lamivudine stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.
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Internal Standard (IS) Working Solution (e.g., 5 µg/mL): Dilute the Lamivudine-¹⁵N₂,¹³C primary stock solution with methanol to a final concentration of 5 µg/mL.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a widely used and effective method for extracting Lamivudine from plasma.
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Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.
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Aliquoting: Pipette 300 µL of plasma into appropriately labeled polypropylene tubes.
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IS Addition: Add 50 µL of the internal standard working solution (5 µg/mL Lamivudine-¹⁵N₂,¹³C) to all samples except for the blank matrix. Vortex briefly to mix.
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SPE Cartridge Conditioning: Condition an Oasis HLB or equivalent SPE cartridge by washing sequentially with methanol and then equilibrating with ultrapure water.
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Sample Loading: Load the plasma mixture onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
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Elution: Elute the analyte and internal standard from the cartridge with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase and transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Parameters
The following parameters provide a robust method for the separation of Lamivudine.
| Parameter | Recommended Condition |
| Column | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic: 75:25 (v/v) Acetonitrile : Buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient or controlled at 40°C |
| Run Time | Approximately 2.5 - 4.5 minutes |
Mass Spectrometry (MS) Parameters
Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive ion ESI.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 600 °C |
| Nebulizer Gas (GS1) | 35 psi |
| Auxiliary Gas (GS2) | 35 psi |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | 6 psi |
| Quadrupole Resolution | Unit |
The specific MRM transitions and compound-dependent parameters are detailed in the table below.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Entrance Potential (EP) (V) | Collision Cell Exit Potential (CXP) (V) |
| Lamivudine | 230.1 | 112.0 | 36 | 16 | 10 | 6 |
| Lamivudine-¹⁵N₂,¹³C (IS) | 233.27 | 115.2 | 36 (Typical, optimize if needed) | 16 (Typical, optimize if needed) | 10 (Typical, optimize if needed) | 6 (Typical, optimize if needed) |
Method Validation and Performance
The described method is validated for its linearity, accuracy, precision, and sensitivity.
Linearity and Sensitivity
The method demonstrates excellent linearity over a specified concentration range.
| Parameter | Typical Value |
| Linearity Range | 25.0 ng/mL to 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 25.0 ng/mL |
Accuracy and Precision
The intra- and inter-assay accuracy and precision are evaluated using QC samples at low, medium, and high concentrations.
| Quality Control Level | Accuracy (% Nominal) | Precision (% CV) |
| Low QC (LQC) | 90 - 110% | < 15% |
| Medium QC (MQC) | 90 - 110% | < 15% |
| High QC (HQC) | 90 - 110% | < 15% |
| LLOQ QC | 80 - 120% | < 20% |
Data represents typical acceptance criteria based on regulatory guidelines.
Visualizations and Diagrams
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Mass Spectrometry Fragmentation Pathway
This diagram shows the logical relationship for the Multiple Reaction Monitoring (MRM) transitions of Lamivudine and its stable isotope-labeled internal standard.
References
Application Note: Determining Lamivudine in Biological Matrices: A Guide to Internal Standard Selection and Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B infection. Accurate quantification of Lamivudine in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of an appropriate internal standard (IS) is fundamental to a robust and reliable bioanalytical method, compensating for variations in sample preparation and instrument response. This application note provides a detailed guide to selecting an internal standard for Lamivudine bioanalysis, with a specific focus on recommended concentrations and detailed experimental protocols for LC-MS/MS methods.
The Principle of Internal Standardization
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variability in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry). The quantification is based on the ratio of the analytical signal of the analyte to that of the internal standard, rather than the absolute signal of the analyte. This approach significantly improves the precision and accuracy of the analytical method.
Selecting an Internal Standard for Lamivudine Bioanalysis
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1][2] SIL internal standards, such as Lamivudine-¹³C¹⁵N₂ or Lamivudine-d₄, exhibit nearly identical chemical behavior, extraction recovery, and chromatographic retention time as Lamivudine, making them the gold standard, especially for highly sensitive and specific LC-MS/MS assays.[1][3]
When a SIL-IS is unavailable or cost-prohibitive, a structurally similar compound (analog) can be used. Common analog internal standards for Lamivudine include other NRTIs like Abacavir, Emtricitabine, or Stavudine.[4] However, care must be taken to ensure that the analog IS does not co-elute with endogenous matrix components or other drugs and that its recovery and ionization response closely mimic that of Lamivudine.
The following diagram outlines the decision process for selecting an appropriate internal standard.
Caption: Decision workflow for selecting a suitable internal standard.
Recommended Internal Standard Concentrations & Method Parameters
The concentration of the internal standard should be high enough to provide a robust and reproducible signal but should not be so high as to cause detector saturation or ion suppression of the analyte. A common practice is to use a concentration that is near the geometric mean of the calibration curve range. The following tables summarize working concentrations of internal standards used in validated bioanalytical methods for Lamivudine.
Table 1: Internal Standard Working Solution Concentrations
| Internal Standard (IS) | IS Type | Working Solution Conc. | Volume Added to Sample | Final Amount in Sample | Reference |
| Lamivudine-¹³C¹⁵N₂ (3TC-IS) | SIL | 500 ng/mL | 20 µL | 10 ng | |
| Lamivudine-¹³C¹⁵N₂ | SIL | 5 µg/mL (5000 ng/mL) | 50 µL | 250 ng | |
| Lamivudine-¹³C¹⁵N₂ | SIL | 500 ng/mL | 50 µL | 25 ng | |
| Abacavir | Analog | 10 µg/mL (10000 ng/mL) | 50 µL | 500 ng | |
| Emtricitabine & Abacavir | Analog | Not Specified | Not Specified | Not Specified |
Table 2: Summary of Validated LC-MS/MS Method Parameters for Lamivudine
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Lamivudine-¹³C¹⁵N₂ | Abacavir | Emtricitabine |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Calibration Range | 1 - 3000 ng/mL | Not Specified | 10 - 3018 ng/mL |
| LLOQ | 1 ng/mL | Not Specified | 10 ng/mL |
| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Chromatography Column | Phenomenex Synergi Hydro-RP | Purity Advance C18 | Xterra C18 |
| Mobile Phase | 15% Acetonitrile, 0.1% Acetic Acid | Methanol:0.01% Formic Acid | 10mM Ammonium Formate:Methanol:Acetonitrile |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Q1/Q3) | 230.1 → 112.1 | Not Specified | 230.1 → 112.1 |
| Reference |
Table 3: Reported Method Validation Performance
| Parameter | Method 1 (SIL IS) | Method 2 (Analog IS) |
| Precision (%CV) | ≤ 10% | < 8.1% |
| Accuracy (% Deviation) | ≤ 8.3% | 96.9 - 102.2% |
| Recovery | 93.9% | Not Specified |
Detailed Experimental Protocols
The following protocols are generalized examples based on published methods. Researchers should perform their own validation according to regulatory guidelines (e.g., FDA, EMA).
Protocol 1: Solid Phase Extraction (SPE) with SIL Internal Standard
This protocol is suitable for achieving high sensitivity and clean extracts.
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Preparation of Stock and Working Solutions:
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Prepare a 1 mg/mL stock solution of Lamivudine and Lamivudine-¹³C¹⁵N₂ (IS) in methanol.
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Prepare a working internal standard solution of 500 ng/mL by diluting the IS stock solution with a 50:50 mixture of methanol and water.
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Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the Lamivudine stock solution into blank human plasma.
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Sample Preparation Workflow:
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Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.
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Add 20 µL of the 500 ng/mL IS working solution to each tube (except for double blank samples) and vortex briefly.
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Add 200 µL of water to each sample.
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Condition an Oasis HLB 1cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the entire sample mixture onto the SPE cartridge.
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Wash the cartridge with 1 mL of water.
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Elute the analytes with 0.5 mL of methanol into a clean collection tube.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
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Protocol 2: Protein Precipitation (PPT) with Analog Internal Standard
This protocol is a faster, simpler alternative to SPE, suitable for high-throughput analysis.
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Preparation of Stock and Working Solutions:
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Prepare 1 mg/mL stock solutions of Lamivudine and Abacavir (IS) in methanol.
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Prepare a working internal standard solution of 10 µg/mL (10,000 ng/mL) by diluting the Abacavir stock solution with methanol.
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Prepare calibration standards and QCs by spiking Lamivudine into blank plasma.
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-
Sample Preparation Workflow:
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Pipette 100 µL of plasma sample into a 1.5 mL tube.
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Add 50 µL of the 10 µg/mL IS working solution and vortex for 10 seconds.
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Add 300 µL of acetonitrile (or methanol) to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at >10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube or autosampler vial.
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Inject a portion of the supernatant directly, or after evaporation and reconstitution if higher sensitivity is needed.
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Bioanalytical Workflow Visualization
The diagram below illustrates the typical workflow for the bioanalysis of Lamivudine from sample collection to final data reporting.
Caption: General workflow for Lamivudine bioanalysis using an internal standard.
Conclusion
The selection of an appropriate internal standard and its concentration is a critical step in the development of a robust and reliable bioanalytical method for Lamivudine. For LC-MS/MS methods, a stable isotope-labeled internal standard is strongly recommended to ensure the highest level of accuracy and precision. The concentration of the internal standard working solution should be optimized during method development, with typical concentrations ranging from 500 to 10,000 ng/mL, from which a small volume is added to the sample. The protocols and data presented in this application note serve as a comprehensive resource for researchers developing and validating methods for the quantification of Lamivudine in a drug development setting.
References
Troubleshooting & Optimization
addressing isotopic cross-talk between Lamivudine and its labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of isotopic cross-talk between Lamivudine and its stable isotope-labeled internal standard (SIL-IS) during LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Lamivudine bioanalysis?
A1: Isotopic cross-talk, or isotopic interference, occurs when the mass spectral signal of Lamivudine overlaps with the signal of its labeled internal standard (e.g., Lamivudine-¹³C¹⁵N₂). This can happen in two primary ways:
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Analyte to Internal Standard: The natural isotopic abundance of elements (primarily ¹³C and ³⁴S) in the Lamivudine molecule can result in a small percentage of Lamivudine molecules having a mass that is one or two daltons higher (M+1, M+2). These isotopic peaks can extend into the mass-to-charge ratio (m/z) being monitored for the labeled internal standard, artificially inflating the internal standard's signal.[1][2]
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Internal Standard to Analyte: The labeled internal standard may contain a small percentage of unlabeled Lamivudine as an impurity. This impurity will be detected at the m/z of the analyte, leading to a false positive signal, especially in blank samples or at the lower limit of quantification (LLOQ).[3]
Q2: Why is Lamivudine susceptible to isotopic cross-talk?
A2: Lamivudine contains a sulfur atom, which has a relatively high natural abundance of the heavy isotope ³⁴S (approximately 4.22%).[2] This significantly contributes to the M+2 isotopic peak of Lamivudine. If the mass difference between Lamivudine and its labeled standard is small (e.g., only 2 or 3 Da), the M+2 peak of a high concentration of Lamivudine can interfere with the signal of the internal standard.[2]
Q3: What are the signs of isotopic cross-talk in my Lamivudine assay?
A3: Common indicators of isotopic cross-talk include:
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Non-linear calibration curves , especially at the lower and upper ends of the concentration range.
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A positive bias in the measurement of low concentration samples.
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Detection of a signal in the internal standard's mass channel when injecting a high concentration of unlabeled Lamivudine.
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Presence of a signal for the analyte in blank samples (analyte-free matrix spiked with the internal standard), indicating impurity in the SIL-IS.
Q4: How can I minimize or correct for isotopic cross-talk?
A4: Strategies to address isotopic cross-talk fall into two main categories: methodological optimization and data processing corrections.
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Methodological Optimization:
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Use a SIL-IS with a larger mass difference: Employing an internal standard with a mass difference of at least 3-4 Da from the analyte is recommended. For Lamivudine, standards like Lamivudine-¹³C¹⁵N₂ are often used.
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Optimize chromatography: Ensure that Lamivudine and its internal standard co-elute in a region with minimal matrix effects.
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Select unique MRM transitions: If possible, choose precursor and product ions for your multiple reaction monitoring (MRM) transitions that are unique to the analyte and the internal standard with minimal overlap.
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Data Processing Corrections:
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Mathematical correction: If cross-talk cannot be eliminated through method optimization, a mathematical correction can be applied to the data. This involves determining the percentage of cross-talk and subtracting it from the measured signal.
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Troubleshooting Guides
Problem: My calibration curve for Lamivudine is non-linear and shows a positive bias at low concentrations.
Root Cause Analysis and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contribution from Internal Standard Impurity | 1. Assess SIL-IS Purity: Inject a solution of the Lamivudine labeled internal standard alone and monitor the MRM transition for unlabeled Lamivudine. The presence of a peak indicates impurity. 2. Quantify the Contribution: Determine the percentage contribution of the unlabeled analyte in the SIL-IS. 3. Correction: If the contribution is significant and affecting the LLOQ, consider sourcing a higher purity standard or applying a mathematical correction. |
| Analyte Cross-Talk to Internal Standard | 1. Perform Cross-Talk Experiment: Inject a high concentration of unlabeled Lamivudine (at the upper limit of quantification, ULOQ) without the internal standard. Monitor the MRM transition for the labeled internal standard. 2. Evaluate Significance: If a significant signal is detected, this indicates cross-talk from the analyte. 3. Mitigation: Increase the concentration of the internal standard. A higher IS concentration can diminish the relative impact of the cross-talk from the analyte. Alternatively, a mathematical correction can be developed. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk from Analyte to Internal Standard
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Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Lamivudine at the highest concentration of your calibration curve (ULOQ) in the same solvent used for your sample preparation.
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Injection and Analysis: Inject this solution into the LC-MS/MS system.
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Data Acquisition: Acquire data for both the MRM transition of Lamivudine and the MRM transition of its labeled internal standard.
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Evaluation: Examine the chromatogram for the internal standard's MRM transition. Any peak observed at the retention time of Lamivudine represents the percentage of cross-talk from the analyte to the internal standard.
Protocol 2: Assessment of Unlabeled Analyte in the Labeled Internal Standard
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Prepare an Internal Standard Solution: Prepare a solution of the Lamivudine labeled internal standard at the concentration used in your assay.
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Injection and Analysis: Inject this solution into the LC-MS/MS system.
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Data Acquisition: Acquire data for both the MRM transition of Lamivudine and its labeled internal standard.
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Evaluation: Analyze the chromatogram for the analyte's MRM transition. A peak at the expected retention time indicates the presence of unlabeled Lamivudine impurity in your internal standard.
Quantitative Data Summary
The following table summarizes hypothetical data from the cross-talk assessment experiments described above.
| Experiment | Analyte (Lamivudine) Response (Peak Area) | Internal Standard (Lamivudine-¹³C¹⁵N₂) Response (Peak Area) | Observation |
| High Conc. Analyte Injection (Protocol 1) | 5,000,000 | 25,000 | A small peak (0.5% of analyte signal) is observed in the IS channel, indicating minor cross-talk. |
| Internal Standard Only Injection (Protocol 2) | 1,500 | 1,000,000 | A very small peak is present in the analyte channel, indicating a low-level impurity in the SIL-IS. |
Visualizations
Caption: Isotopic cross-talk pathways between Lamivudine and its labeled standard.
Caption: Troubleshooting workflow for isotopic cross-talk in Lamivudine bioanalysis.
References
troubleshooting poor peak shape in Lamivudine chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Lamivudine.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape in Lamivudine chromatography?
Poor peak shape in Lamivudine high-performance liquid chromatography (HPLC) analysis, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the column, mobile phase, sample preparation, or the HPLC system itself. For basic compounds like Lamivudine, a primary cause of peak tailing is the interaction with acidic residual silanol groups on the silica-based column packing material.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of Lamivudine?
The pH of the mobile phase is a critical parameter for achieving a good peak shape for ionizable compounds like Lamivudine. Varying the pH can lead to poor peak shapes and inadequate resolution.[4] Operating at a lower pH (e.g., 3.0 or 3.8) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions that cause peak tailing.[4] It is crucial to adjust the mobile phase pH to a level that is at least two units away from the pKa of Lamivudine to ensure consistent ionization and symmetrical peaks.
Q3: What type of analytical column is recommended for Lamivudine analysis?
Reverse-phase columns, particularly C18 columns, are widely used and recommended for the separation of Lamivudine. Using a high-purity silica backbone and end-capped columns can significantly reduce peak tailing by minimizing the availability of residual silanol groups for secondary interactions. For instance, an Inertsil ODS column (4.6 mm × 250 mm, 5 µm particle size) has been shown to provide good peak shape.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1, where the latter part of the peak is drawn out. This is a common issue when analyzing basic compounds like Lamivudine.
Symptoms:
-
Asymmetrical peak with a trailing edge.
-
Reduced peak height and poor resolution from neighboring peaks.
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH to 3.0-4.0 using a suitable buffer (e.g., phosphate or ammonium acetate) to suppress silanol ionization. Use a highly deactivated, end-capped C18 column. |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Consider using a guard column to protect the analytical column. |
| Inappropriate Mobile Phase Buffer | Ensure the buffer has adequate capacity and its pH is stable. Phosphate and ammonium acetate buffers have been shown to provide better peak shapes for Lamivudine. |
Experimental Protocol: Mobile Phase pH Adjustment to Mitigate Peak Tailing
-
Prepare Buffer: Prepare a 10 mM ammonium acetate or phosphate buffer.
-
Adjust pH: Adjust the pH of the buffer to 3.8 with acetic acid or to 3.0 with phosphoric acid.
-
Prepare Mobile Phase: Mix the prepared buffer with an organic modifier (e.g., acetonitrile or methanol) in an appropriate ratio (e.g., 60:40 v/v buffer:acetonitrile).
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Equilibrate the System: Equilibrate the column with the new mobile phase until a stable baseline is achieved.
-
Inject Sample: Inject the Lamivudine standard and observe the peak shape.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry factor less than 1, where the initial part of the peak is sloped.
Symptoms:
-
Asymmetrical peak with a leading edge.
-
Often associated with high sample concentration.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | Dilute the sample and inject a smaller volume. |
| Poorly Packed Column | If the column bed has settled, a void may have formed at the inlet. Try reversing and flushing the column. If the issue persists, the column may need to be replaced. |
| Incompatible Sample Solvent | The sample should be dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion. |
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single compound, which can significantly affect quantification.
Symptoms:
-
A single peak is divided into two or more smaller peaks.
-
Can occur for all peaks or just one.
Possible Causes and Solutions:
| Cause | Solution |
| Clogged Inlet Frit | Reverse and flush the column. If this does not resolve the issue, the frit may need to be replaced. Using an in-line filter can help prevent this. |
| Column Void or Channeling | This can be caused by a poorly packed column bed. Replacing the column is often the only solution. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent. |
| Co-elution with an Impurity | If only the Lamivudine peak is splitting, it may be co-eluting with an impurity. Adjusting the mobile phase composition or gradient may be necessary to resolve the two peaks. |
Data Presentation
Table 1: Summary of Optimized Chromatographic Conditions for Lamivudine Analysis from Various Studies
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Column | Inertsil ODS (250x4.6mm, 5µm) | Hypersil BDS C18 (150x4.6mm, 5µm) | Intersil C18 (150x3mm, 3µm) | HiQSil C-18 (250x4.6mm, 5µm) |
| Mobile Phase | 10mM Ammonium Acetate (pH 3.8): Acetonitrile (60:40 v/v) | Phosphate Buffer (pH 3.0): Acetonitrile (60:40 v/v) | Methanol: Water (70:30 v/v) | Acetonitrile: Phosphate Buffer (pH 4.0) (85:15 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 268 nm | 274 nm | 260 nm | 271 nm |
| Temperature | Ambient (25°C) | Not Specified | Not Specified | Not Specified |
| Tailing Factor | 1.38 | Not Specified | Not Specified | Not Specified |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Causes and solutions for peak tailing.
References
Technical Support Center: Investigating Internal Standard Response Variability in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals investigate and address internal standard (IS) response variability in bioanalysis.
Troubleshooting Guides
Guide 1: Systematic High or Low IS Response in a Batch
Issue: The internal standard response is consistently higher or lower across all samples (standards, QCs, and unknowns) in an analytical run compared to previous runs.
Potential Causes & Troubleshooting Steps:
-
IS Spiking Solution:
-
Verification: Confirm the correct preparation and concentration of the IS spiking solution. An error in preparation is a common cause of batch-wide IS response shifts.
-
Stability: Ensure the IS is stable in the spiking solution. Re-prepare the solution if degradation is suspected.
-
-
Instrument Performance:
-
Source Contamination: A dirty ion source can lead to a gradual decrease in signal intensity.[1] Clean the ion source according to the manufacturer's instructions.
-
MS/MS Parameters: Verify that the correct mass spectrometer method, including the specific MRM transition for the IS, was used for the run.
-
System Stability: Allow the LC-MS system to stabilize before initiating the run to avoid signal drift.[1]
-
-
Mobile Phase:
-
Composition: Check the composition and pH of the mobile phase. Inconsistencies can affect ionization efficiency.
-
Contamination: Contaminated mobile phase can lead to signal suppression or enhancement.[1] Prepare fresh mobile phase.
-
Guide 2: Inconsistent or Sporadic IS Response Within a Single Run
Issue: The internal standard response is highly variable between individual samples within the same analytical batch.
Potential Causes & Troubleshooting Steps:
-
Sample Preparation Inconsistencies:
-
Pipetting/Dilution Errors: Inconsistent pipetting or dilution during IS spiking can lead to variable IS concentrations across samples.[2] Review and ensure adherence to the validated pipetting and dilution procedures.
-
Incomplete Mixing: Insufficient mixing of the IS with the sample matrix can result in non-homogenous samples and variable IS response.[2] Ensure thorough vortexing or mixing after IS addition.
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Variable Extraction Recovery: The efficiency of the extraction process (e.g., LLE, SPE) may vary between samples. Optimize the extraction procedure to ensure consistent recovery for both the analyte and the IS.
-
-
Matrix Effects:
-
Ion Suppression/Enhancement: Co-eluting components from the biological matrix can interfere with the ionization of the IS, causing signal suppression or enhancement. This is a primary suspect for inconsistent IS response.
-
Troubleshooting:
-
Improve chromatographic separation to resolve the IS from interfering matrix components.
-
Evaluate different extraction techniques to remove interfering components.
-
Perform a post-extraction addition experiment to quantify the matrix effect (see Experimental Protocol 1).
-
-
-
Instrumental Issues:
-
Autosampler Malfunction: Inconsistent injection volumes due to air bubbles or a clogged needle can cause variability. Inspect the autosampler and perform a system suitability test.
-
LC Column Issues: A contaminated or failing LC column can lead to poor peak shape and inconsistent retention times, affecting IS response.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of internal standard (IS) signal loss or high variability in LC-MS runs?
A1: The primary causes can be categorized as follows:
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Sample Preparation Issues: Inaccurate IS spiking, inefficient or variable extraction recovery, and incomplete mixing of the IS with the sample matrix.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS.
-
Chromatographic Issues: Poor peak shape, peak splitting, or significant shifts in retention time can affect the IS signal.
-
Instrumental Problems: Issues with the autosampler, a contaminated or failing LC column, a dirty ion source, or general mass spectrometer instability.
-
Internal Standard Stability: Degradation of the IS during sample collection, storage, or processing.
Q2: My IS response is consistently lower in study samples compared to my calibration standards. What should I investigate first?
A2: This scenario strongly suggests a matrix effect. The biological matrix of the study samples may contain components that suppress the ionization of the IS more than the matrix used for calibration standards. You should also evaluate the stability of the IS in the study sample matrix, as it might be less stable than in the calibration standard matrix.
Q3: How do I select an appropriate internal standard?
A3: The ideal internal standard should have physicochemical properties very similar to the analyte of interest. A stable isotope-labeled (SIL) version of the analyte is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects. If a SIL IS is not available, a structural analog can be used.
Q4: What is an acceptable range for internal standard response variability?
A4: While there are no universal regulatory limits, a common practice is to establish in-house acceptance criteria. For example, a laboratory might set a rule that the IS response in unknown samples should be within 50% to 150% of the mean IS response of the calibration standards and QCs in the same run. Samples falling outside this range may require re-investigation.
Q5: When is IS response variability unlikely to impact the accuracy of the data?
A5: If the IS and analyte behave similarly during sample processing and analysis, variability in the IS response may not affect the accuracy of the results. According to FDA guidance, if the IS response variability in incurred samples is similar to or less than the variability observed in the calibrators and QCs, it is not likely to impact the reported results.
Data Presentation
Table 1: Common Causes of IS Response Variability and Recommended Solutions
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent pipetting or dilution during IS spiking. | Ensure pipettes are calibrated and use a consistent, validated procedure. |
| Incomplete mixing of the IS with the sample matrix. | Vortex or mix samples thoroughly after adding the IS. | |
| Variable extraction recovery. | Optimize the extraction procedure (e.g., LLE, SPE) for consistency. | |
| Matrix Effects | Ion suppression or enhancement due to co-eluting components. | Improve chromatographic separation or modify the extraction method. |
| Instrumental Issues | Inconsistent injection volume. | Check the autosampler for air bubbles and clogs. |
| Fluctuations in mass spectrometer source conditions. | Allow the instrument to stabilize before analysis. | |
| Contamination in the LC-MS system. | Flush the system with appropriate solvents. | |
| IS Stability | Degradation of the IS in the biological matrix. | Assess IS stability under relevant storage and processing conditions. |
Experimental Protocols
Experimental Protocol 1: Post-Extraction Spike Analysis to Differentiate Matrix Effects and Extraction Inefficiency
Objective: To determine whether poor IS recovery is due to matrix effects or inefficient extraction.
Materials:
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Blank biological matrix
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Internal standard stock solution
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Calibrated pipettes
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Vortex mixer
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LC-MS system
Procedure:
-
Prepare three sets of samples:
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Set A (Pre-extraction spike): Spike the blank matrix with the IS before the extraction process.
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Set B (Post-extraction spike): Extract a blank matrix sample and then spike the resulting extract with the IS.
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Set C (Neat solution): Prepare a solution of the IS in a clean solvent at the same final concentration as the spiked samples.
-
-
Analyze all three sets of samples using the established LC-MS method.
-
Calculate Recovery and Matrix Effect:
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Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set C) - 1] x 100
-
Interpreting the Results:
-
Low Recovery, Minimal Matrix Effect: Suggests inefficient extraction.
-
Good Recovery, Significant Matrix Effect: Indicates ion suppression or enhancement.
-
Low Recovery, Significant Matrix Effect: Both extraction inefficiency and matrix effects are contributing to the issue.
Experimental Protocol 2: Internal Standard Stability Assessment in Biological Matrix
Objective: To assess the stability of the IS in the biological matrix under typical bench-top conditions.
Materials:
-
Blank biological matrix
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Internal standard stock solution
-
Calibrated pipettes
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Vortex mixer
-
LC-MS system
Procedure:
-
Prepare Spiked Samples: Spike the blank matrix with the IS to a representative concentration used in the analytical method and vortex thoroughly.
-
Time Zero (T=0) Analysis: Immediately after spiking, process an aliquot of the spiked matrix according to the established sample preparation method and analyze it by LC-MS. Record the IS peak area as the baseline response.
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Bench-Top Stability Assessment: Leave the remaining spiked matrix at room temperature for a duration that reflects the maximum time samples would typically be left out during preparation (e.g., 4 hours).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, and 4 hours), process aliquots of the spiked matrix and analyze them by LC-MS.
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Data Analysis: Calculate the percentage difference of the IS peak area at each time point relative to the T=0 response. A common acceptance criterion is that the mean percentage difference should not exceed ±15%.
Visualizations
Caption: A logical workflow for troubleshooting IS response variability.
Caption: A decision tree for investigating matrix effects on IS.
References
Technical Support Center: Optimizing Electrospray Ionization for Lamivudine and its Internal Standard
Welcome to the technical support center for the analysis of Lamivudine and its internal standard using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the electrospray ionization of Lamivudine and its internal standard.
Question: Why am I seeing a weak or no signal for Lamivudine?
Answer:
A weak or absent signal for Lamivudine can stem from several factors related to sample preparation, chromatography, or the ESI source itself. Follow this troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for a weak or no Lamivudine signal.
Question: My signal is unstable and has high variability. What could be the cause?
Answer:
Signal instability is often related to the ESI spray or the sample matrix.
-
Inconsistent Spray: An unstable Taylor cone can lead to erratic signal. This may be caused by a partially clogged emitter, incorrect nebulizer gas flow, or an inappropriate solvent composition. Solvents with low surface tension, like methanol, tend to produce a more stable spray.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) can suppress the ionization of Lamivudine and its internal standard. Improving sample cleanup, for instance, by using solid-phase extraction (SPE) instead of protein precipitation, can mitigate this.[2]
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Mobile Phase Contamination: The presence of non-volatile salts or other contaminants in the mobile phase can lead to signal instability. Ensure you are using high-purity, LC-MS grade solvents and additives.[1]
Question: I am observing unexpected adducts in my mass spectrum. How can I minimize them?
Answer:
Adduct formation, such as [M+Na]⁺ or [M+K]⁺, can complicate spectra and reduce the intensity of the desired protonated molecule, [M+H]⁺.
-
Source of Contamination: Sodium and potassium ions can leach from glass vials.[1] Using polypropylene vials can help reduce the formation of these adducts.
-
Mobile Phase Additives: While acidic modifiers are necessary for protonation, ensure they are volatile and used at low concentrations (e.g., 0.1% formic acid).
Frequently Asked Questions (FAQs)
1. What is the optimal ionization mode for Lamivudine?
Lamivudine is most effectively ionized in positive electrospray ionization (ESI) mode .[3] The molecule contains basic functional groups that are readily protonated in an acidic mobile phase to form the [M+H]⁺ ion.
2. What are the typical precursor and product ions for Lamivudine for MS/MS analysis?
For tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, the most commonly used transition for Lamivudine is:
-
Precursor Ion ([M+H]⁺): m/z 230.0
-
Product Ion: m/z 112.0 or m/z 111.8/111.93
3. What is a suitable internal standard for Lamivudine analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as Lamivudine-¹³C,¹⁵N₂ . This standard co-elutes with Lamivudine and experiences similar ionization and matrix effects, providing the most accurate quantification. If a stable isotope-labeled standard is unavailable, other compounds that have been used include:
-
Emtricitabine
-
Abacavir
-
Didanosine
-
Famotidine
4. What are the recommended mobile phase compositions for LC-MS analysis of Lamivudine?
A reversed-phase chromatographic setup is common. Mobile phases typically consist of an aqueous component and an organic solvent, both containing a volatile acidic modifier to promote ionization.
| Component | Recommended Composition |
| Aqueous Phase (A) | Water with 0.1% - 0.5% Formic Acid or Acetic Acid |
| Organic Phase (B) | Acetonitrile or Methanol |
| Gradient/Isocratic | Both gradient and isocratic methods can be effective. An isocratic mobile phase of 0.5% glacial acetic acid in water:acetonitrile (20:80, v/v) has been reported. |
5. How can I optimize the ESI source parameters for Lamivudine?
ESI source parameters are instrument-dependent, but a systematic approach can be used for optimization. The Design of Experiments (DoE) methodology is an efficient way to evaluate multiple factors.
Caption: Logical flow for ESI source parameter optimization.
Typical Starting ESI Parameters:
| Parameter | Typical Range/Value |
| Capillary Voltage | 1.5 - 3.0 kV |
| Nebulizer Pressure | 30 - 35 PSIG |
| Drying Gas Flow | 5 - 12 L/min |
| Drying Gas Temperature | 270 - 320 °C |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for extracting Lamivudine from plasma samples.
-
Conditioning: Condition an Oasis HLB 1cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add the internal standard solution. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Lamivudine and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for Lamivudine Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Lamivudine: 230.0 -> 112.0
-
Internal Standard (Lamivudine-¹³C,¹⁵N₂): 233.0 -> 115.0
-
-
Data Analysis: Quantify Lamivudine by calculating the peak area ratio of the analyte to the internal standard.
References
Technical Support Center: Managing In-Source Fragmentation of Lamivudine-15N2,13C in MS
Welcome to the technical support center for managing in-source fragmentation of Lamivudine-15N2,13C in mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the quantitative analysis of Lamivudine using its stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs within the ion source of a mass spectrometer before the precursor ion is isolated and fragmented in the collision cell.[1][2][3] This can be problematic in quantitative bioanalysis as it reduces the intensity of the intended precursor ion, potentially leading to decreased sensitivity and inaccurate quantification. For this compound, which serves as an internal standard, significant in-source fragmentation can compromise the reliability of the assay by affecting the analyte-to-internal standard peak area ratio.
Q2: What are the common fragment ions observed for Lamivudine?
The primary fragmentation pathway for Lamivudine in positive ion mode involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety and the formation of the protonated nucleobase.[4] The most commonly reported fragment ion for Lamivudine ([M+H]⁺ at m/z 230) is the protonated cytosine base at m/z 112 .[4] Secondary fragmentation of this ion can lead to product ions at m/z 95 (loss of ammonia) and m/z 69 (loss of hydrogen isocyanate). Another study has reported product ions at m/z 111.93 and m/z 76.91 .
Q3: How will the fragmentation of this compound differ from unlabeled Lamivudine?
This compound is isotopically labeled in the pyrimidine ring of the cytosine base. Therefore, the fragment ion corresponding to the protonated nucleobase will have a higher mass-to-charge ratio. Given the labeling pattern, the expected fragment ion for this compound would be at m/z 115 . This is based on the addition of two 15N atoms and one 13C atom to the cytosine fragment, with one nitrogen atom being part of the pyrimidine ring and the exocyclic amine group.
Q4: What are the primary causes of in-source fragmentation of this compound?
The extent of in-source fragmentation is influenced by the instrument's source conditions. Key parameters that can promote ISF include:
-
High Declustering Potential (DP) or Fragmentor Voltage: Applying higher voltages in the region between the ion source and the mass analyzer increases the energy of ion-molecule collisions, leading to fragmentation.
-
High Source Temperature: Elevated temperatures in the ion source can provide sufficient thermal energy to induce fragmentation of thermally labile molecules like nucleoside analogs.
-
Ionization Method: While electrospray ionization (ESI) is considered a "soft" ionization technique, in-source fragmentation can still occur.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.
Problem: High abundance of the m/z 115 fragment ion for this compound in the precursor ion scan.
This indicates significant in-source fragmentation of the internal standard.
Solution Workflow:
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Detailed Steps:
-
Reduce Declustering Potential (DP) / Fragmentor Voltage: This is often the most effective parameter for controlling ISF. Systematically decrease the DP or fragmentor voltage in increments and monitor the intensity of the precursor ion (m/z 233 for this compound) versus the fragment ion (m/z 115).
-
Lower Ion Source Temperature: Reduce the source temperature in steps (e.g., 25-50°C increments) and observe the impact on the precursor-to-fragment ion ratio. Be mindful that excessively low temperatures may lead to incomplete desolvation and reduced overall signal.
-
Optimize Nebulizer Gas Flow: The nebulizer gas flow can influence the droplet size and desolvation efficiency. A suboptimal flow rate can sometimes contribute to increased fragmentation. Experiment with slightly higher or lower flow rates to find the optimal setting that maximizes the precursor ion signal.
-
Evaluate Mobile Phase Composition: While less common, the mobile phase composition can affect ionization efficiency and ion stability. Ensure the pH is appropriate for maintaining the protonated state of Lamivudine without promoting instability.
Problem: Inconsistent analyte-to-internal standard peak area ratio across a batch.
This can be a consequence of variable in-source fragmentation, especially if the degree of fragmentation is not identical for the analyte and the internal standard.
Solution:
-
Ensure Co-elution: The analyte (Lamivudine) and the internal standard (this compound) must co-elute perfectly. Any chromatographic separation can lead to differential matrix effects and ionization conditions, causing variability in in-source fragmentation.
-
Method Re-validation: If significant in-source fragmentation cannot be completely eliminated, it is crucial that the fragmentation is consistent and reproducible across all samples and calibration standards. Re-validate the method to ensure that the precision and accuracy are within acceptable limits, even in the presence of some fragmentation. The use of a stable isotope-labeled internal standard should ideally compensate for any consistent in-source fragmentation.
Experimental Protocols
Recommended LC-MS/MS Parameters for Lamivudine Analysis
The following table summarizes typical starting parameters for an LC-MS/MS method for Lamivudine, designed to minimize in-source fragmentation. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Value/Range | Rationale |
| Liquid Chromatography | ||
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for Lamivudine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation in positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for typical analytical columns. |
| Gradient | Start with low %B, ramp up to elute Lamivudine | To achieve good separation from matrix components. |
| Column Temperature | 35 - 40 °C | To ensure reproducible chromatography. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | Lamivudine ionizes well in positive mode. |
| Multiple Reaction Monitoring (MRM) Transitions | Lamivudine: 230.1 -> 112.1 this compound: 233.1 -> 115.1 | Monitors the precursor and its most abundant, specific fragment. |
| Declustering Potential (DP) / Fragmentor Voltage | Instrument dependent; start with a low value and optimize | Key parameter to control in-source fragmentation. |
| Collision Energy (CE) | Optimize for the 230.1 -> 112.1 and 233.1 -> 115.1 transitions | To achieve optimal fragmentation in the collision cell. |
| Source Temperature | 350 - 450 °C | Balance between efficient desolvation and minimizing thermal degradation. |
| Nebulizer Gas (e.g., N2) | Optimize for stable spray and maximum signal | Crucial for proper ionization. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation of Lamivudine.
Caption: Fragmentation pathway of Lamivudine in positive ion MS.
This technical support guide provides a starting point for addressing issues related to the in-source fragmentation of this compound. For further assistance, please consult your instrument's user manual or contact your mass spectrometer manufacturer's technical support.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lamivudine Recovery from Solid Phase Extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of Lamivudine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of Lamivudine from various biological matrices. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your method development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low Lamivudine recovery in SPE?
A1: Low recovery of Lamivudine is a frequent issue and can stem from several factors. The most common culprits include an inappropriate choice of sorbent material for this polar compound, suboptimal pH of the sample or elution solvent, a wash solvent that is too strong and prematurely elutes the analyte, or an elution solvent that is too weak to fully desorb Lamivudine from the sorbent.[1][2][3] Incomplete wetting of the SPE sorbent and overloading the cartridge can also lead to significant analyte loss.[2][4]
Q2: Which type of SPE sorbent is most suitable for Lamivudine?
A2: For a polar compound like Lamivudine, reversed-phase sorbents are commonly used. C18 and polymeric sorbents are frequently cited in literature for Lamivudine extraction. The choice between them may depend on the specific matrix and the desired selectivity. Polymeric sorbents can sometimes offer higher capacity and stability across a wider pH range.
Q3: How does pH affect the recovery of Lamivudine?
A3: pH plays a critical role in the retention and elution of ionizable compounds like Lamivudine. For reversed-phase SPE, it is generally recommended to adjust the sample pH to a level where the analyte is in its neutral, un-ionized state to maximize its hydrophobic interaction with the sorbent. Conversely, during elution, the pH can be adjusted to ionize the analyte, which reduces its retention on the non-polar sorbent and facilitates its release.
Q4: Can the flow rate of the sample and solvents impact recovery?
A4: Yes, the flow rate is an important parameter. A sample loading flow rate that is too high may not allow sufficient time for the analyte to interact with and be retained by the sorbent, leading to breakthrough and low recovery. Similarly, a very fast elution flow rate might not allow for complete desorption of the analyte. It is advisable to follow the manufacturer's guidelines or to optimize the flow rate during method development.
Q5: What should I do if I suspect matrix effects are impacting my results?
A5: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to inaccurate quantification. To mitigate this, ensure your sample cleanup is effective. This can be achieved by optimizing the wash step with a solvent that is strong enough to remove interferences without eluting Lamivudine. If problems persist, consider using a different type of SPE sorbent or a more selective analytical technique.
Troubleshooting Guide for Low Lamivudine Recovery
This guide provides a systematic approach to diagnosing and resolving common issues leading to poor Lamivudine recovery during solid-phase extraction.
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Caption: Troubleshooting Decision Tree for Low Lamivudine Recovery in SPE.
Data on Lamivudine Recovery with Different SPE Protocols
The following table summarizes recovery data for Lamivudine from human plasma using various solid-phase extraction conditions, as reported in the literature. This data can help in selecting a starting point for method development.
| Sorbent Type | Wash Solvent | Elution Solvent | Recovery (%) | Reference |
| C18 | Water | Methanol | >90 | |
| C18 | - | - | 85 | |
| Polymeric | - | - | 97.55 | |
| - | - | - | 97-103 |
Detailed Experimental Protocol: Reversed-Phase SPE for Lamivudine in Plasma
This protocol provides a general procedure for the extraction of Lamivudine from human plasma using a reversed-phase SPE cartridge. Optimization may be required for specific applications.
dot
Caption: General Experimental Workflow for Lamivudine SPE from Plasma.
Methodology:
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Sample Pretreatment: To 500 µL of plasma, add a protein precipitating agent such as acetonitrile in a 1:2 ratio (plasma:acetonitrile). Vortex mix for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through it. This step solvates the stationary phase.
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Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of purified water. This prepares the sorbent for the aqueous sample. Do not let the cartridge dry out after this step.
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Sample Loading: Load the supernatant from the sample pretreatment step onto the SPE cartridge. Use a slow and consistent flow rate (e.g., 1 mL/min) to ensure adequate interaction between Lamivudine and the sorbent.
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Washing: Wash the cartridge with 1 mL of a weak solvent mixture, such as 5% methanol in water, to remove endogenous interferences that are not strongly retained.
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Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes. This step is crucial for ensuring efficient elution with an organic solvent.
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Elution: Elute the retained Lamivudine from the cartridge using 1 mL of a strong solvent like methanol. The elution can be done in one or two steps.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase used for the analytical method (e.g., LC-MS/MS).
References
dealing with co-eluting interferences in Lamivudine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to co-eluting interferences during the analysis of Lamivudine.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve co-elution problems in Lamivudine analysis.
Issue: A co-eluting peak is observed with the Lamivudine peak in my HPLC-UV analysis. How can I resolve this?
Answer:
Co-elution can arise from various sources, including endogenous matrix components, degradation products, or co-administered drugs. A systematic approach is essential for effective troubleshooting.
Step 1: Problem Identification and Initial Checks
First, confirm the presence of co-elution. Look for signs like peak fronting, tailing, or the appearance of a shoulder on the Lamivudine peak.[1] If you are using a Diode Array Detector (DAD), checking the peak purity is a crucial step to confirm if the peak corresponds to a single component.[1]
Step 2: Methodical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-eluting peaks in your chromatographic analysis.
Caption: Troubleshooting workflow for HPLC co-elution.
Step 3: Chromatographic Parameter Optimization
If co-elution is confirmed, the most straightforward approach is to modify the chromatographic conditions. The resolution of two peaks is governed by the resolution equation, which depends on the column's efficiency (N), the retention factor (k), and the selectivity (α).[2]
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Mobile Phase Modification : This is often the first and most impactful parameter to adjust.
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Organic Modifier : Changing the organic solvent in the mobile phase (e.g., switching from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.[3]
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pH Adjustment : For ionizable compounds like Lamivudine, modifying the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[3]
-
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Stationary Phase Selection : If mobile phase adjustments are insufficient, changing the column is a powerful way to resolve co-eluting peaks. Different stationary phases (e.g., C18, C8, Phenyl) offer different selectivities.
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Temperature Optimization : Adjusting the column temperature can influence both selectivity and efficiency. Experimenting with different temperatures within the column's stable range may improve resolution.
Quantitative Impact of Method Modifications on Resolution
| Parameter Adjusted | Potential Impact on Resolution | Typical Starting Point for Lamivudine Analysis |
| Mobile Phase Composition | High | Acetonitrile/Methanol and a buffer (e.g., phosphate or acetate) |
| Mobile Phase pH | High | pH 3.8 - 6.2 |
| Stationary Phase | High | C18 column |
| Column Temperature | Medium | Ambient to 40°C |
| Flow Rate | Low to Medium | 1.0 mL/min |
Step 4: Advanced Troubleshooting
If the above steps do not resolve the issue, consider the following:
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Improve Sample Preparation : For biological samples, interference from endogenous components is common. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample compared to simple protein precipitation.
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Utilize Mass Spectrometry (LC-MS) : If complete chromatographic separation is not achievable, LC-MS can be used. The mass spectrometer can distinguish between co-eluting compounds based on their different mass-to-charge ratios.
Frequently Asked Questions (FAQs)
Q1: I am conducting forced degradation studies of Lamivudine and see multiple new peaks. How can I ensure they are separated from the parent drug?
A1: Forced degradation studies intentionally create degradation products to assess the stability-indicating properties of an analytical method. Lamivudine is known to degrade under acidic, alkaline, and oxidative conditions. To ensure separation:
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Use a Diode Array Detector (DAD): This will help in assessing peak purity and identifying the spectra of the degradation products.
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Employ Gradient Elution: A gradient method, where the mobile phase composition is changed over time, is often necessary to separate multiple degradation products with varying polarities from the parent drug.
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LC-MS/MS for Characterization: For identifying the structure of the degradation products, LC-MS/MS is a powerful tool.
Q2: What are common endogenous interferences when analyzing Lamivudine in human plasma?
A2: When analyzing Lamivudine in human plasma, endogenous components such as phospholipids and other plasma proteins can cause interference. These can lead to ion suppression or enhancement in LC-MS analysis, a phenomenon known as the matrix effect. To mitigate this, a robust sample preparation method like solid-phase extraction (SPE) is often recommended over simple protein precipitation.
Q3: Can I use the same HPLC method for analyzing Lamivudine in a combination drug product?
A3: Not necessarily. The presence of other active pharmaceutical ingredients (APIs) requires the method to be re-validated to ensure specificity. The other APIs and their potential degradation products must be well-resolved from the Lamivudine peak. It is crucial to develop a method that can simultaneously separate all active components and their potential impurities.
Q4: My Lamivudine peak is tailing. Is this a co-elution issue?
A4: While peak tailing can sometimes be a sign of a co-eluting impurity on the tail of the main peak, it can also be caused by other factors such as:
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Secondary interactions: Silanol groups on the silica-based stationary phase interacting with the basic amine groups of Lamivudine. Using a base-deactivated column or adding a competing base to the mobile phase can help.
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Column overload: Injecting too much sample. Try diluting your sample.
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Column degradation: A void at the head of the column or a contaminated frit.
The following diagram illustrates a decision-making process for addressing peak tailing.
References
Technical Support Center: Lamivudine-15N2,13C Stability in Solution
This technical support center provides guidance on ensuring the long-term stability of Lamivudine-15N2,13C in solution for researchers, scientists, and drug development professionals. While specific long-term stability data for this isotopically labeled standard is not extensively published, the following information is based on the well-documented stability profile of the unlabeled parent compound, Lamivudine, and general best practices for handling stable isotope-labeled compounds. The chemical stability and degradation pathways are expected to be analogous for both labeled and unlabeled forms.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, stock solutions of this compound should be stored at -20°C or colder.[1][2][3] One study found that stock solutions of the labeled compound were stable for at least 30 days at -20°C.[1] For solid (crystalline) Lamivudine, storage at -20°C can ensure stability for at least four years.[2] It is also advisable to protect solutions from light.
Q2: Which solvents are recommended for preparing this compound solutions?
A2: this compound is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 20 mg/mL, and in ethanol at about 0.5 mg/mL. For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 3 mg/mL. Methanol is also commonly used for preparing stock solutions. When preparing aqueous solutions, it is recommended not to store them for more than one day unless stability data for your specific conditions is available.
Q3: What are the main degradation pathways for Lamivudine in solution?
A3: Based on forced degradation studies of unlabeled Lamivudine, the primary degradation pathways are hydrolysis under acidic and alkaline conditions, and oxidation. The compound is generally stable under neutral, thermal (heat), and photolytic (light) stress.
Q4: Will the isotopic labels (15N2, 13C) affect the stability of the molecule compared to unlabeled Lamivudine?
A4: The stable isotopes ¹³C and ¹⁵N do not typically alter the chemical stability or reactivity of a molecule. Unlike deuterium (²H), which can sometimes cause a "deuterium isotope effect" influencing reaction rates and chromatographic retention, ¹³C and ¹⁵N labels are not expected to significantly change the degradation profile. Therefore, the stability data for unlabeled Lamivudine is a reliable guide for the labeled version.
Q5: How can I check if my this compound solution has degraded?
A5: The most effective way to assess the stability is by using a stability-indicating chromatographic method, such as HPLC or UPLC. This involves comparing an aged solution to a freshly prepared standard. Signs of degradation include a decrease in the main peak area of this compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
Q: I see extra peaks in my chromatogram when analyzing my this compound solution. What could be the cause?
A: Unexpected peaks can arise from several sources:
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Degradation: If the solution was exposed to harsh acidic, alkaline, or oxidative conditions, the extra peaks could be degradation products.
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Impurity in the Standard: Verify the certificate of analysis for your standard to check for known impurities.
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Contamination: The solvent, vial, or sampling equipment could be contaminated. Analyze a solvent blank to rule this out.
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Unlabeled Analyte: The isotopically labeled standard may contain a small amount of the unlabeled form. This can be checked by analyzing a high-concentration solution of the standard and looking for a signal at the mass transition of the unlabeled analyte.
Q: The peak area of my this compound standard is consistently decreasing over multiple analyses. What should I do?
A: A decreasing analytical response suggests a stability issue.
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Confirm Degradation: Prepare a fresh stock solution and compare its response to the aged solution. If the fresh solution gives the expected response, the old solution has likely degraded.
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Review Storage Conditions: Ensure the solution is stored at the recommended temperature (≤ -20°C), protected from light, and in a tightly sealed container to prevent solvent evaporation.
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Check for Adsorption: Highly pure compounds in neat solutions can sometimes adsorb to glass or plastic surfaces. Using silanized glass vials or low-binding plasticware may mitigate this.
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Assess Freeze-Thaw Stability: Repeated freeze-thaw cycles can sometimes cause degradation. Consider preparing smaller aliquots of your stock solution to minimize the number of times the primary stock is thawed. One study showed Lamivudine in plasma was stable for at least three freeze-thaw cycles.
Q: My quantitative results are inconsistent. Could the stability of my internal standard solution be the problem?
A: Yes, inconsistent internal standard performance is a common cause of poor reproducibility.
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Evaluate Short-Term Stability: The stability of the standard in the autosampler is critical. Studies have shown this compound is stable in an autosampler at 10°C for at least 45 hours. If your analytical run is longer, this could be a factor.
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Ensure Homogeneity: Before taking an aliquot, ensure the solution is completely thawed and vortexed to ensure it is homogeneous.
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Co-elution Check: The labeled standard should co-elute with the unlabeled analyte to properly compensate for matrix effects. A slight shift in retention time due to the isotope effect (more common with deuterium) can cause differential matrix effects.
Data Presentation: Lamivudine Stability Under Stress
The following tables summarize the degradation of unlabeled Lamivudine under various forced degradation conditions, which can be extrapolated to this compound.
Table 1: Summary of Lamivudine Forced Degradation Studies
| Stress Condition | Result | Reference |
| Acid Hydrolysis | Significant degradation (e.g., 18%) | |
| Alkaline Hydrolysis | Significant degradation (e.g., 32%) | |
| **Oxidative (H₂O₂) ** | Extensive degradation (e.g., 100%) | |
| Neutral Hydrolysis | Stable | |
| Thermal (Heat) | Stable | |
| Photolytic (UV/Vis) | Stable |
Table 2: Short-Term Stability of Lamivudine and this compound Solutions
| Stability Test | Matrix/Solvent | Condition | Duration | Result | Reference |
| Stock Solution | Not specified | -20°C | 30 days | Stable | |
| Autosampler | Processed sample | 10°C | 45 hours | Stable | |
| Freeze-Thaw | Human Plasma | -20°C to RT | 3 cycles | Stable | |
| Bench Top | Human Plasma | Room Temperature | 8 hours | Stable | |
| Long-Term | Human Plasma | -80°C | 1 month | Stable |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method capable of separating Lamivudine from its potential degradation products.
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Chromatographic System: A standard HPLC system with a UV or Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is 10 mM Ammonium acetate buffer (pH adjusted to 3.8 with Acetic acid) and acetonitrile in a 60:40 v/v ratio. Another option is 50 mM phosphate buffer (pH 4) and acetonitrile (90:10 v/v).
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Flow Rate: 1.0 - 1.2 mL/min.
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Detection Wavelength: 268 nm or 280 nm.
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Column Temperature: Ambient (e.g., 25°C).
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Injection Volume: 4 - 20 µL.
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Procedure for Stability Assessment: a. Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water:acetonitrile 1:1). b. Dilute the stock solution to a working concentration (e.g., 20 µg/mL) using the mobile phase. c. Inject a sample of the freshly prepared solution to obtain an initial chromatogram (Time 0). d. Store the stock or working solution under the desired test conditions (e.g., 4°C, room temperature, exposed to light). e. At specified time points (e.g., 24h, 48h, 1 week), inject another sample of the stored solution. f. Compare the chromatograms. Calculate the percentage of this compound remaining and observe any new peaks that have formed.
Visualizations
References
impact of different anticoagulants on Lamivudine plasma quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of different anticoagulants on the plasma quantification of Lamivudine.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Lamivudine in plasma samples.
| Issue | Potential Cause | Recommended Action |
| Low Lamivudine Recovery | Drug Instability: Lamivudine may be degrading in the plasma sample post-collection. The choice of anticoagulant and storage conditions can influence stability. Studies on other analytes relevant to HIV treatment, such as HIV-1 RNA, have shown greater stability in EDTA plasma compared to heparinized plasma, especially with processing delays[1]. | - Anticoagulant Selection: Whenever possible, use EDTA as the anticoagulant for blood collection. - Sample Processing: Process blood samples as soon as possible after collection. If immediate processing is not feasible, store the samples at 4°C. - Storage: For long-term storage, plasma should be separated and frozen at -80°C. |
| Suboptimal Extraction: The protein precipitation or liquid-liquid extraction method may not be efficient. | - Optimize Extraction Solvent: Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with plasma. - pH Adjustment: Adjust the pH of the plasma sample before extraction to ensure Lamivudine is in a non-ionized state, which can improve extraction efficiency. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in the time between blood collection and plasma separation, or variations in storage temperature, can lead to inconsistent results. | - Standardize Protocol: Ensure a consistent and standardized protocol for sample collection, processing, and storage for all samples within a study. - Use of Internal Standard: Incorporate an internal standard (e.g., Stavudine) early in the sample preparation process to account for variability in extraction and analysis[2]. |
| Matrix Effects: Components in the plasma from different individuals or from the anticoagulant itself may interfere with the ionization of Lamivudine in the mass spectrometer or co-elute with the analyte in HPLC-UV, leading to ion suppression or enhancement. | - Method Validation: Perform a thorough method validation including assessment of matrix effects from at least six different sources of plasma. - Chromatographic Separation: Optimize the HPLC method to ensure adequate separation of Lamivudine from interfering plasma components. | |
| Poor Peak Shape in HPLC | Mobile Phase Incompatibility: The pH or composition of the mobile phase may not be optimal for Lamivudine. | - Adjust Mobile Phase pH: Lamivudine is a polar compound; adjusting the pH of the mobile phase can improve peak shape. - Optimize Mobile Phase Composition: Vary the ratio of the organic and aqueous phases of the mobile phase. |
| Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing. | - Dilute Sample: Dilute the extracted sample before injection. | |
| Ghost Peaks or Carryover | Inadequate Washing: The HPLC system may not be sufficiently cleaned between injections. | - Optimize Wash Solvents: Use a strong wash solvent in the autosampler and implement a needle wash step. - Blank Injections: Run blank injections between samples to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for Lamivudine plasma quantification?
While direct comparative studies on Lamivudine stability with different anticoagulants are limited, general best practices in bioanalysis and data from related fields suggest that EDTA (ethylenediaminetetraacetic acid) is often the preferred anticoagulant. Studies on the stability of other molecules relevant to HIV treatment, such as HIV-1 RNA, have shown that EDTA plasma may offer better stability compared to heparin, especially when there are delays in sample processing[1]. EDTA prevents clotting by chelating calcium ions and is known to be compatible with a wide range of analytical methods.
Q2: Can I use heparin or citrate tubes for collecting blood samples for Lamivudine analysis?
While it may be possible to use heparin or citrate, it is crucial to validate your analytical method with these anticoagulants to ensure they do not interfere with the assay or affect the stability of Lamivudine. Heparin can sometimes interfere with certain analytical techniques and has been shown to be less effective at preserving the stability of some analytes compared to EDTA[1]. Citrate, being a liquid anticoagulant, will cause a dilution of the plasma, which must be accounted for in the calculations. If you must use heparin or citrate, it is imperative to conduct stability studies to confirm that Lamivudine concentrations are not compromised under your specific collection, processing, and storage conditions.
Q3: How long can I store whole blood before processing it for Lamivudine analysis?
For optimal results, it is recommended to process whole blood to plasma as soon as possible after collection, ideally within one to two hours. If immediate processing is not possible, the blood sample should be stored at 4°C. Studies on HIV-1 RNA stability have shown significant decay in heparinized blood after 6 hours at room temperature, while EDTA-anticoagulated blood showed no significant decay within the same timeframe[1]. This suggests that prolonged storage of whole blood, especially at room temperature, can impact analyte stability.
Q4: What are the best storage conditions for plasma samples intended for Lamivudine quantification?
Once the plasma has been separated from the blood cells, it should be stored frozen, preferably at -80°C, for long-term stability. For short-term storage (a few days), -20°C may be acceptable, but this should be validated. Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.
Q5: Are there any known interferences from anticoagulants in HPLC or LC-MS/MS analysis of Lamivudine?
While direct interference from the anticoagulant itself with the chromatographic peak of Lamivudine is uncommon with optimized methods, anticoagulants can contribute to matrix effects in LC-MS/MS analysis. Heparin, in particular, can sometimes cause ion suppression. It is essential to evaluate for matrix effects during method validation by testing different batches of plasma with the chosen anticoagulant.
Quantitative Data Summary
Table 1: Stability of HIV-1 RNA in Plasma Collected with Different Anticoagulants
| Anticoagulant | Storage Time at Room Temperature | Mean Log10 Change in HIV-1 RNA Copies/mL |
| EDTA | 6 hours | Not significant |
| 18 hours | -0.09 | |
| Heparin | 6 hours | -0.12 |
| 18 hours | -0.27 |
This data is for HIV-1 RNA and not Lamivudine. It is presented to highlight the importance of anticoagulant selection and timely sample processing for maintaining analyte stability.
Experimental Protocols
Protocol: Quantification of Lamivudine in Human Plasma by HPLC-UV
This protocol is a generalized procedure based on common methods for Lamivudine quantification.
1. Blood Collection and Plasma Preparation
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Collect whole blood from subjects into vacuum tubes containing EDTA as the anticoagulant.
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Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
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Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
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Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube.
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Store the plasma samples at -80°C until analysis.
2. Sample Preparation (Protein Precipitation)
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Thaw the plasma samples at room temperature.
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To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Stavudine at 10 µg/mL in methanol).
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Vortex for 30 seconds.
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Add 600 µL of acetonitrile to precipitate the plasma proteins.
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Vortex vigorously for 2 minutes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Transfer the reconstituted sample to an HPLC vial for analysis.
3. HPLC-UV Analysis
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A mixture of 20 mM phosphate buffer (pH 3.5) and methanol (90:10 v/v).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection Wavelength: 270 nm.
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Run Time: Approximately 10 minutes.
4. Calibration and Quantification
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Prepare a series of calibration standards by spiking known concentrations of Lamivudine into blank plasma.
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Process the calibration standards and quality control samples alongside the unknown samples.
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Construct a calibration curve by plotting the peak area ratio of Lamivudine to the internal standard against the nominal concentration of the calibration standards.
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Determine the concentration of Lamivudine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Lamivudine quantification in plasma.
Caption: Troubleshooting logic for Lamivudine quantification issues.
References
- 1. Effects of Anticoagulant, Processing Delay, and Assay Method (Branched DNA versus Reverse Transcriptase PCR) on Measurement of Human Immunodeficiency Virus Type 1 RNA Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Lamivudine Assays Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Lamivudine in biological matrices, with a focus on validation according to the U.S. Food and Drug Administration (FDA) guidelines. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific study needs.
The accurate quantification of Lamivudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B, is crucial for pharmacokinetic, toxicokinetic, bioequivalence, and exposure-response studies.[1] The FDA provides stringent guidelines for the validation of bioanalytical methods to ensure the reliability and integrity of the data submitted for regulatory decisions.[2][3][4] The most recent guidance, M10 Bioanalytical Method Validation, developed under the International Council for Harmonisation (ICH), outlines the harmonized regulatory expectations for these assays.[3]
Core Principles of Bioanalytical Method Validation
According to the FDA, a full bioanalytical method validation should be performed when establishing a new method, implementing a literature-reported method, or repurposing a commercial kit. The key parameters that must be evaluated include:
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Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
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Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels.
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Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range.
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Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the Lower Limit of Quantification (LLOQ).
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Recovery: The extraction efficiency of the analytical method.
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Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Comparison of Lamivudine Bioanalytical Methods
High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the quantification of Lamivudine in various biological matrices, often coupled with UV or mass spectrometry (MS) detection. The following tables summarize the performance characteristics of different HPLC methods for Lamivudine analysis, as reported in the scientific literature.
Table 1: Comparison of Chromatographic Conditions for Lamivudine HPLC Assays
| Method Reference | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Bhavsar et al. | Kromasil C18 (150 x 4.6 mm, 5 µm) | Methanol: 10mM Phosphate Buffer pH 5 (70:30 v/v) | 1.0 | 254 | 2.8 |
| Sharma R. et al. | Hypersil BDS C18 (250mm × 4.6mm, 5μ) | 0.25% Triethylamine buffer (pH 3.0): Acetonitrile (70:30 %v/v) | Not Specified | 256 | Not Specified |
| Noorbasha et al. | Inertsil ODS 3V (250 × 4.6 mm, 5 μm) | Phosphate buffer (pH 3.0): Acetonitrile: Methanol (50:20:30 %v/v/v) | Not Specified | Not Specified | Not Specified |
| Saini Pawan, K., et al. | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Anbarasi B | Wakosil C-18 (250 mm X 4.6mm, 5 μ) | Phosphate buffer (0.02 M, pH 3.67): Acetonitrile | Not Specified | 230 | Not Specified |
Table 2: Comparison of Validation Parameters for Lamivudine HPLC Assays
| Method Reference | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Saini Pawan, K., et al. | 10-60 | Not Specified | Not Specified |
| Anbarasi B | Not Specified | Not Specified | < 2% (Intra-day and Inter-day) |
| Method from reference | 3.75–22.50 | 98-102% | Not Specified |
| Method from reference | 15-75 | Not Specified | Not Specified |
| Method from reference | 2-10 | Not Specified | Low values of standard deviation and coefficient of variation |
Experimental Protocols
Below are generalized, detailed methodologies for key experiments in the bioanalytical method validation of a Lamivudine assay, based on FDA guidelines.
Stock and Working Solution Preparation
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Stock Solution: Accurately weigh a suitable amount of Lamivudine reference standard and dissolve it in a pre-determined volume of an appropriate solvent (e.g., methanol, water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
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Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to be used for spiking into the biological matrix for calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Control Samples
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Calibration Standards (CS): Spike a known volume of the appropriate working solutions into a drug-free biological matrix (e.g., human plasma) to obtain a series of at least six to eight non-zero concentrations spanning the expected analytical range.
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Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (within 3 times the LLOQ), medium, and high, by spiking the drug-free biological matrix with known amounts of Lamivudine from a separate stock solution than that used for the calibration standards.
Sample Preparation (Protein Precipitation - A Common Technique)
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To a 100 µL aliquot of plasma sample (blank, CS, QC, or unknown), add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
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Vortex the mixture for 1 minute to ensure complete protein precipitation.
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Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
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Inject a specific volume (e.g., 20 µL) into the HPLC system.
Validation Experiments
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Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention time of Lamivudine.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/internal standard) versus the nominal concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples at low, medium, and high concentrations on three different days (inter-day) and in six replicates on the same day (intra-day). The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the peak area of extracted QC samples to the peak area of unextracted standards containing the same concentration of Lamivudine.
-
Stability: Evaluate the stability of Lamivudine in the biological matrix under various conditions:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 4-24 hours) before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage in a study.
-
Stock Solution Stability: Assess the stability of stock solutions at room temperature and under refrigeration.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process for a Lamivudine assay.
Caption: A high-level workflow for bioanalytical method validation.
Caption: A typical sample preparation workflow using protein precipitation.
References
Determining the Isotopic Purity of Lamivudine-¹⁵N₂,¹³C: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the isotopic purity of labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of leading analytical techniques for determining the isotopic purity of Lamivudine-¹⁵N₂,¹³C, a crucial internal standard in bioanalytical studies. We delve into the experimental protocols and performance characteristics of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Combustion Analysis with Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
At a Glance: Comparison of Analytical Techniques
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Combustion Analysis (GC-C-IRMS) |
| Primary Information | Isotopic distribution and enrichment | Positional isotopic enrichment and molecular structure | Bulk ¹⁵N and ¹³C enrichment |
| Sample Requirement | Low (µg to ng) | Moderate (mg) | Low (µg to mg) |
| Accuracy | High (typically >99%)[1] | High (quantitative)[2][3] | Very High (for bulk analysis) |
| Precision (RSD) | <1% | <1% for major isotopologues | <0.5% |
| Throughput | High | Moderate | Moderate to High |
| Key Advantage | High sensitivity and resolution | Provides structural confirmation and site-specific purity | High precision for bulk isotopic ratios |
| Key Limitation | Requires correction for natural isotope abundance | Lower sensitivity than MS | Destructive to the sample; no positional information |
High-Resolution Mass Spectrometry (HRMS): The Gold Standard
High-resolution mass spectrometry is the premier technique for determining the isotopic purity of labeled compounds due to its exceptional sensitivity and mass accuracy. This method allows for the clear differentiation of molecules with very small mass differences, such as the isotopologues of Lamivudine.
Experimental Protocol
1. Sample Preparation:
-
Dissolve a small amount of Lamivudine-¹⁵N₂,¹³C in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Further dilute the sample as needed to be within the linear range of the mass spectrometer.
2. Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Lamivudine.
-
Scan Mode: A full scan in high-resolution mode is performed to acquire the mass spectrum of the molecular ion region.
-
Resolution: A resolving power of at least 70,000 is recommended to resolve the isotopic peaks of Lamivudine and its isotopologues.
3. Data Analysis:
-
Acquire the mass spectrum, focusing on the m/z range corresponding to the unlabeled Lamivudine (C₈H₁₁N₃O₃S, MW: 229.0572) and the labeled Lamivudine-¹⁵N₂,¹³C (C₇¹³CH₁₁N¹⁵N₂O₃S, MW: 232.0613).
-
Extract the ion chromatograms for the monoisotopic peak of the unlabeled Lamivudine and the fully labeled Lamivudine-¹⁵N₂,¹³C, as well as any partially labeled species.
-
Integrate the peak areas of each isotopologue.
-
Correction for Natural Isotopic Abundance: It is crucial to correct the observed peak intensities for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³³S, ³⁴S) in the unlabeled portion of the molecule. This can be done using specialized software or by applying established correction formulas.
-
Calculate the isotopic purity by expressing the peak area of the fully labeled species as a percentage of the total area of all Lamivudine-related peaks.
Experimental Workflow for HRMS Analysis
Caption: Workflow for determining the isotopic purity of Lamivudine-¹⁵N₂,¹³C by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Approach
NMR spectroscopy is a powerful technique that not only provides quantitative information about isotopic enrichment but also confirms the position of the isotopic labels within the molecule. This is a significant advantage over methods that only provide bulk isotopic ratios. Quantitative NMR (qNMR) is an inherently quantitative technique that does not require response factors for each analyte.[4]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of Lamivudine-¹⁵N₂,¹³C (typically 5-10 mg).
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube.
-
Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for absolute quantification if required.
2. Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiments:
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum to identify and quantify signals from both the labeled and any unlabeled Lamivudine. The presence of ¹³C will result in satellite peaks flanking the main proton signal, the integration of which can be used to determine ¹³C enrichment at that position.
-
¹³C NMR: A quantitative ¹³C NMR spectrum can directly measure the enrichment of the ¹³C-labeled carbon. Due to the low natural abundance of ¹³C, this is a very sensitive method for detecting enrichment.[5]
-
¹⁵N NMR: While less common due to lower sensitivity, direct ¹⁵N NMR or indirect detection methods like ¹H-¹⁵N HSQC can be used to confirm and quantify ¹⁵N enrichment.
-
3. Data Analysis:
-
Process the NMR spectra, including phasing, baseline correction, and integration of the relevant signals.
-
For ¹H NMR, compare the integral of the satellite peaks to the central peak for the proton attached to the ¹³C-labeled carbon to determine the ¹³C enrichment.
-
For quantitative ¹³C and ¹⁵N NMR, the isotopic purity can be determined by comparing the integral of the signal from the labeled nucleus to the integral of a known reference signal.
-
The overall isotopic purity is a combination of the enrichment determined for each labeled position.
Logical Flow for NMR-based Purity Determination
Caption: Logical workflow for determining isotopic purity using quantitative NMR spectroscopy.
Combustion Analysis with Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-C-IRMS): A High-Precision Alternative
For determining the bulk isotopic enrichment of ¹³C and ¹⁵N, combustion analysis coupled with GC-IRMS is a highly precise and accurate technique. This method involves the complete combustion of the sample and subsequent analysis of the resulting gases (CO₂ and N₂).
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a small amount of the solid Lamivudine-¹⁵N₂,¹³C sample (typically in the microgram to low milligram range) into a tin capsule.
-
The capsule is then folded to ensure no sample is lost.
2. Instrumentation and Conditions:
-
Elemental Analyzer: The tin capsule containing the sample is dropped into a high-temperature (typically >1000 °C) combustion furnace of an elemental analyzer. The sample is combusted in the presence of oxygen, converting all carbon to CO₂ and all nitrogen to N₂ gas.
-
Gas Chromatography (GC): The resulting gases are carried by a helium stream through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂, and then through a GC column to separate the CO₂ and N₂.
-
Isotope Ratio Mass Spectrometer (IRMS): The separated gases are introduced into the IRMS, which measures the isotopic ratios (¹³C/¹²C and ¹⁵N/¹⁴N) with very high precision.
3. Data Analysis:
-
The isotopic ratios are measured relative to international standards.
-
The isotopic enrichment is calculated from the measured delta values (δ¹³C and δ¹⁵N).
-
This method provides a highly accurate measurement of the overall ¹³C and ¹⁵N content in the sample but does not give information about the specific location of the labels within the molecule.
Signaling Pathway of GC-C-IRMS Analysis
Caption: Signal pathway for the determination of bulk isotopic enrichment by GC-C-IRMS.
Conclusion
The choice of analytical technique for determining the isotopic purity of Lamivudine-¹⁵N₂,¹³C depends on the specific requirements of the study. High-Resolution Mass Spectrometry offers the best combination of sensitivity and resolution for accurately determining the isotopic distribution. NMR Spectroscopy provides invaluable structural confirmation and site-specific purity information, making it an excellent complementary technique. Combustion Analysis (GC-C-IRMS) is a highly precise method for determining bulk isotopic enrichment but lacks the ability to provide positional information. For a comprehensive and unambiguous characterization of Lamivudine-¹⁵N₂,¹³C, a combination of HRMS and NMR is often the most rigorous approach.
References
- 1. Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
linearity assessment for Lamivudine quantification over a specific concentration range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Lamivudine, with a specific focus on the linearity of these methods. The data presented is collated from various scientific studies and is intended to assist researchers in selecting the most appropriate method for their specific needs.
Linearity of Lamivudine Quantification: A Comparative Analysis
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter in method validation, ensuring the accuracy of quantitative analysis. Below is a summary of linearity data for Lamivudine quantification using various analytical techniques.
| Analytical Method | Concentration Range | Correlation Coefficient (r) or Coefficient of Determination (r²) | Regression Equation | Reference |
| RP-HPLC | 5-30 µg/mL | r² = 0.999 | Not Specified | [1] |
| RP-HPLC | 3.75-22.50 µg/mL | r² = 1 | y = 48856x – 2153 | [2] |
| RP-HPLC | 15-75 µg/mL | r² = 0.999 | Not Specified | [3] |
| RP-HPLC | 5-100 µg/mL | Not Specified | Y = 24.572x + 8.187 | [4] |
| RP-HPLC | 10-50 µg/mL | Not Specified | Not Specified | [5] |
| LC-MS/MS | 25.0240-3997.1740 ng/mL | > 0.99 | Not Specified | |
| LC-MS/MS | 25-4000 ng/mL | Not Specified | Not Specified | |
| LC-MS/MS | 1-3000 ng/mL | r² = 0.9897 (for 3TC) | Not Specified | |
| HILIC-MS/MS | 50-3000 ng/mL | r² = 0.9985 | Not Specified | |
| RP-HPLC (in human plasma) | 406.20–4020.05 ng/mL | r² = 0.9999 | Not Specified | |
| UV Spectrophotometry | 2.5-20 µg/mL | Not Specified | Not Specified | |
| UV Spectrophotometry | 5-30 µg/mL | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of Lamivudine.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the quantification of Lamivudine in bulk drug and pharmaceutical dosage forms.
-
Chromatographic System:
-
Column: HiQSil C-18 (250 mm × 4.6 mm, 5µm) or equivalent.
-
Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 4) in a ratio of 85:15 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 271 nm.
-
Retention Time: Approximately 3.16 minutes.
-
-
Standard Solution Preparation:
-
Prepare a standard stock solution of Lamivudine.
-
Prepare working solutions by serial dilution of the stock solution to achieve concentrations within the desired linear range (e.g., 5-30 µg/mL).
-
-
Linearity Assessment:
-
Inject the prepared standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the corresponding concentration of Lamivudine.
-
Determine the regression equation and the correlation coefficient (r²) to assess linearity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for quantifying Lamivudine in biological matrices like human plasma.
-
Chromatographic and Mass Spectrometric System:
-
Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: API-4000 LC-MS/MS with electrospray ionization (ESI) operated in multiple-reaction monitoring (MRM) mode.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Use a solid-phase extraction technique to extract Lamivudine and an internal standard from the plasma sample.
-
Reconstitute the extracted samples before injection into the LC-MS/MS system.
-
-
Linearity Assessment:
-
Prepare calibration standards by spiking known concentrations of Lamivudine into blank plasma.
-
Analyze the calibration standards using the LC-MS/MS method.
-
Construct a calibration curve and perform a least-squares regression analysis to evaluate linearity. A correlation coefficient greater than 0.99 is generally considered acceptable.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the linearity of an analytical method for Lamivudine quantification.
References
A Comparative Guide to Calculating Accuracy and Precision for Lamivudine Quality Control Samples
In the quality control of pharmaceuticals, ensuring the accuracy and precision of analytical methods is paramount for guaranteeing product safety and efficacy. This guide provides a comparative analysis of methodologies for quantifying Lamivudine, a crucial antiretroviral medication. The focus is on the widely adopted Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with supporting data on alternative techniques, to assist researchers, scientists, and drug development professionals in making informed decisions for their quality control processes. All methodologies discussed have been validated in accordance with International Conference on Harmonization (ICH) guidelines.[1][2][3]
Quantitative Data Summary
The following table summarizes the accuracy and precision data from various validated analytical methods for Lamivudine quantification. Accuracy is presented as the percentage recovery, which indicates how close the experimental value is to the true value. Precision is expressed as the percentage relative standard deviation (%RSD), which measures the degree of scatter among a series of measurements.
| Analytical Method | Analyte(s) | Accuracy (% Recovery) | Precision (%RSD) | Linearity Range (µg/mL) |
| RP-HPLC Method 1 | Lamivudine & Efavirenz | - | Intraday & Interday: Low %RSD | 40-100 |
| RP-HPLC Method 2 | Lamivudine | >99%[4] | <1%[4] | 10-50 |
| RP-HPLC Method 3 | Lamivudine | - | Intraday: 0.138-0.225; Interday data available | 5-30 |
| RP-HPLC Method 4 | Lamivudine | 98-102% | System: 0.96; Method: 0.92; Intraday & Interday data available | 3.75-22.50 |
| Green HPLC Method | Lamivudine, Zidovudine & Nevirapine | - | - | - |
| UV-Vis Spectrophotometry | Lamivudine | 101.8% | - | 10-60 |
| LC-MS/MS | Lamivudine & Nevirapine | 99.55% | 1.50% | 25.02-3997.17 (ng/mL) |
Experimental Protocols
A detailed experimental protocol for a common RP-HPLC method is provided below, followed by a summary of an alternative UV-Vis spectrophotometric method.
1. RP-HPLC Method for Lamivudine Quantification
This method is a robust and widely used technique for the routine quality control analysis of Lamivudine in bulk and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and data processor is required. A common setup includes a SHIMADZU (Japan) liquid chromatograph with an LC-20AD pump and LC-20A UV/Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 column, such as a Phenomenex® Luna 5µ C18(2) 100A (250 x 4.60 mm i.d.) or a HiQSil C-18 column (250 mm × 4.6 mm, 5μm), is typically used.
-
Mobile Phase: A common mobile phase is a mixture of a buffer and an organic solvent. For example, a mixture of 0.1% triethylamine (pH adjusted to 5.11 with 0.1% orthophosphoric acid) and acetonitrile in a 30:70 v/v ratio has been shown to be effective. Another option is a mixture of methanol and HPLC grade water (50:50 v/v).
-
Flow Rate: A flow rate of 1.0 ml/min is frequently employed.
-
Detection Wavelength: Lamivudine is typically detected at a wavelength of 271 nm.
-
Injection Volume: A 20 µL injection volume is standard.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of Lamivudine is prepared by dissolving a known amount of the reference standard in the mobile phase to achieve a specific concentration (e.g., 100 µg/mL). Working standards are prepared by diluting the stock solution to fall within the linear range of the method.
-
Sample Solution: For tablet formulations, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Lamivudine is then dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
-
-
Method Validation Parameters:
-
Accuracy: Determined by recovery studies, where a known amount of standard drug is added to a pre-analyzed sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the label claim). The percentage of recovery is then calculated.
-
Precision: Assessed through repeatability (intraday precision) and intermediate precision (interday precision). This involves multiple injections of the same homogenous sample on the same day and on different days, respectively. The %RSD of the peak areas is calculated.
-
2. UV-Vis Spectrophotometric Method
This method offers a simpler and more cost-effective alternative to HPLC for the estimation of Lamivudine.
-
Instrumentation: A UV-Visible spectrophotometer is used for this analysis.
-
Methodology:
-
Solvent: Distilled water is a suitable solvent for Lamivudine.
-
Wavelength of Maximum Absorbance (λmax): The λmax for Lamivudine in distilled water is found to be 271 nm.
-
Calibration Curve: A series of standard solutions of Lamivudine in distilled water are prepared in a specific concentration range (e.g., 10-60 µg/ml). The absorbance of these solutions is measured at 271 nm, and a calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The sample solution is prepared similarly to the HPLC method, and its absorbance is measured. The concentration of Lamivudine in the sample is determined from the calibration curve.
-
-
Validation: The method is validated for linearity, accuracy, and precision as per ICH guidelines.
Workflow and Process Diagrams
The following diagrams illustrate the logical flow of the quality control process for Lamivudine analysis.
Caption: Lamivudine Quality Control Workflow.
Caption: Core Principles of Method Validation.
References
A Comparative Guide to Inter-Laboratory Quantification of Lamivudine
This guide provides a comparative analysis of various analytical methods for the quantification of Lamivudine, a crucial antiretroviral medication used in the treatment of HIV and Hepatitis B infections. The data presented is compiled from a range of independent laboratory studies, offering researchers, scientists, and drug development professionals a comprehensive overview of method performance and experimental protocols.
Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), works by competitively inhibiting viral DNA polymerase and terminating the viral DNA chain.[1] Accurate quantification of Lamivudine in pharmaceutical formulations and biological matrices is paramount for ensuring dosage efficacy and patient safety. The most commonly employed analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.[1]
Comparative Performance of Lamivudine Quantification Methods
The following tables summarize the performance characteristics of different analytical methods for Lamivudine quantification as reported in various studies. This "virtual" inter-laboratory comparison highlights the typical performance parameters that can be expected from each technique.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 2–12 | - | < 2 | 3.08 | 9.18 | [2] |
| 15–75 | 99.49–101.54 | Intra-day: 0.5–0.7, Inter-day: 1.4–1.6 | 0.315 | 0.945 | [3] |
| 10–59 | < 2 | < 2 | - | - | [4] |
| 0.406–4.02 | > 90 | < 6.5 | 0.2 | 0.4 | |
| 0.2–1 | < 2 | < 2 | - | - |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) | Reference |
| 25.02–3997.17 | 99.55 | 1.50 | 25.02 | |
| 25–3000 | ± 8 | < 10 | 25 | |
| 2.5–1000 | - | - | 2.5 |
Table 3: UV-Visible Spectrophotometry Methods
| Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 10–50 | 98.49–99.69 | < 2 | - | - | |
| 4–10 | 94.80–100.13 | 0.16–1.90 | 0.46 | 1.40 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of Lamivudine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of Lamivudine in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Column : A common choice is a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used. For instance, a mobile phase consisting of Methanol:Water (85:15% v/v) has been reported.
-
Flow Rate : A flow rate of 1.0 mL/min is often employed.
-
Detection : UV detection is commonly performed at a wavelength of 270 nm.
-
Sample Preparation : For tablet formulations, a representative sample is accurately weighed, dissolved in a suitable solvent (e.g., methanol), sonicated to ensure complete dissolution, and then diluted to the desired concentration with the mobile phase. For biological samples like plasma, a protein precipitation step using a solvent like methanol is performed, followed by centrifugation to separate the precipitated proteins. The supernatant is then injected into the HPLC system.
-
Internal Standard : An internal standard, such as Stavudine, may be used to improve the accuracy and precision of the method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of Lamivudine in biological matrices where low concentrations are expected.
-
Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer is utilized.
-
Chromatographic Column : A C18 reversed-phase column is frequently used.
-
Mobile Phase : Gradient or isocratic elution with a mixture of an aqueous component (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Spectrometric Detection : The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. For Lamivudine, the parent-to-product ion transition m/z 231.08 → 112.00 has been reported.
-
Sample Preparation : Solid-phase extraction (SPE) is a common technique for extracting Lamivudine and its internal standard from plasma samples. This method provides cleaner extracts compared to protein precipitation.
-
Internal Standard : A stable isotope-labeled internal standard, such as Lamivudine-13C,15N2, is often used to achieve the highest accuracy and precision.
Visualized Workflows and Mechanisms
To further elucidate the processes involved, the following diagrams illustrate a typical inter-laboratory comparison workflow and the mechanism of action of Lamivudine.
Caption: A logical workflow for a typical inter-laboratory comparison study.
Caption: Mechanism of action of Lamivudine in inhibiting viral replication.
References
Assessing the Lower Limit of Quantification (LLOQ) for Lamivudine in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different bioanalytical methods for the quantification of Lamivudine in human plasma, with a specific focus on the Lower Limit of Quantification (LLOQ). The LLOQ is a critical parameter in pharmacokinetic and bioequivalence studies, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This document outlines the performance of commonly employed techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data from published studies.
Comparison of Analytical Methods for Lamivudine Quantification
The choice of analytical method for Lamivudine quantification in plasma significantly impacts the achievable sensitivity. The following table summarizes the LLOQ and key experimental parameters from various validated methods.
| Analytical Method | LLOQ (ng/mL) | Sample Preparation | Chromatographic Column | Detection Method | Reference |
| LC-MS/MS | 1 | Solid-Phase Extraction (SPE) | Phenomenex Synergi Hydro-RP (2.0 x 150 mm) | ESI/MS/MS in positive ion mode | [1] |
| LC-MS/MS | 25 | Solid-Phase Extraction (SPE) | Symmetry C18 (150 mm x 3.9 mm i.d., 5 µm) | Multiple Reaction Monitoring (MRM) | [2] |
| LC-MS/MS | 25.0240 | Solid-Phase Extraction (SPE) | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) | LC-MS/MS | [3][4][5] |
| HPLC-UV | 50 | Liquid-Liquid Extraction | Hypersil BDS, C18 (250 mm × 4.6 mm; 5 µm) | UV at 270 nm | |
| HPLC-UV | 400 | Protein Precipitation (Methanol) | Phenomenex C18 (250 x 4.6 mm, 5µm) | UV at 270 nm |
As evidenced by the data, LC-MS/MS methods consistently demonstrate superior sensitivity, achieving LLOQs as low as 1 ng/mL. This is significantly lower than what is typically achieved with HPLC-UV methods, which have reported LLOQs in the range of 50 to 400 ng/mL. The enhanced selectivity and signal-to-noise ratio of mass spectrometric detection are the primary reasons for this marked difference in quantification limits.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for both LC-MS/MS and HPLC-UV methods for Lamivudine quantification in plasma.
High-Sensitivity LC-MS/MS Method
This protocol is based on a method achieving an LLOQ of 1 ng/mL.
1. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add an internal standard (stable labeled isotopic Lamivudine).
-
Perform solid-phase extraction using an Oasis HLB 1cc cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm) reversed-phase analytical column.
-
Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Detection:
-
Method: Electrospray Ionization (ESI)/MS/MS in positive ion mode.
-
Transitions Monitored: For Lamivudine, the transition is 230/112.
HPLC-UV Method
This protocol is representative of methods achieving an LLOQ of 50 ng/mL.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Vortex and centrifuge the sample.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Hypersil BDS, C18 column (250 mm × 4.6 mm; 5 µm particle size).
-
Mobile Phase: A mixture of 0.1 M ammonium acetate buffer in 0.5% acetic acid (v/v) and methanol (40:60, v/v).
-
Flow Rate: 0.85 mL/min.
-
Injection Volume: Not specified.
3. UV Detection:
-
Wavelength: 270 nm.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Experimental workflow for Lamivudine quantification in plasma.
Caption: Comparison of LLOQ values for Lamivudine in plasma.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
A Comparative Guide to Evaluating the Specificity and Selectivity of Lamivudine LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for evaluating the specificity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Lamivudine in biological matrices. The presented data and protocols are synthesized from published, validated bioanalytical methods to offer a valuable resource for researchers developing and validating their own assays.
Introduction
Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the gold standard for these analyses due to its high sensitivity and specificity.[1][2] This guide focuses on two critical validation parameters: specificity and selectivity, which ensure that the method can unequivocally measure Lamivudine without interference from other components in the sample.[3]
Experimental Protocols for Specificity and Selectivity Assessment
A robust evaluation of specificity and selectivity is fundamental to a reliable bioanalytical method. The following protocol outlines a standard procedure for this assessment, based on established validation guidelines.
Objective: To assess the ability of the LC-MS/MS method to differentiate and quantify Lamivudine from endogenous matrix components and other potentially co-administered drugs.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.[3]
-
Lamivudine reference standard.
-
Isotopically labeled Lamivudine internal standard (IS) (e.g., Lamivudine-¹³C¹⁵N₂) is highly recommended to compensate for matrix effects.[4]
-
Potentially co-administered medications (e.g., Zidovudine, Tenofovir, Efavirenz).
-
Reagents for sample preparation (e.g., acetonitrile, methanol, formic acid).
Procedure:
-
Analysis of Blank Matrix:
-
Process and analyze blank plasma samples from at least six different individual lots.
-
Monitor the mass transitions for Lamivudine and the internal standard.
-
Acceptance criteria: No significant interfering peaks should be observed at the retention times of Lamivudine and the IS. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for Lamivudine and less than 5% for the IS.
-
-
Analysis of LLOQ Samples:
-
Spike the blank plasma from the six sources with Lamivudine at the LLOQ concentration.
-
Process and analyze these samples.
-
Acceptance criteria: The analyte peak should be identifiable and reproducible with a signal-to-noise ratio of at least 5. The accuracy should be within 80-120%.
-
-
Interference from Co-administered Drugs:
-
Spike blank plasma with high concentrations of potentially co-administered drugs, both with and without the presence of Lamivudine at a low concentration (e.g., LLOQ or low QC).
-
Process and analyze the samples.
-
Acceptance criteria: The presence of co-administered drugs should not affect the quantification of Lamivudine. The accuracy of Lamivudine concentration should be within ±15% of the nominal value.
-
Comparative Data on Specificity and Selectivity
The following table summarizes the specificity and selectivity data from several published LC-MS/MS methods for Lamivudine. This allows for a direct comparison of their performance.
| Method Reference | Biological Matrix | Internal Standard | Specificity Assessment | Selectivity Assessment (Co-administered Drugs) | Observed Interference |
| Rower et al. | Human Plasma | Lamivudine-¹³C¹⁵N₂ | Analysis of blank plasma from multiple sources. | Zidovudine | No significant interference reported. |
| Kumar et al. | Human Plasma | Abacavir | Not explicitly detailed. | Zidovudine, Nevirapine | No significant interference reported. |
| Shah et al. | Human Plasma | Etravirine | Analysis of blank plasma and LLOQ samples. | Doravirine, Tenofovir Disoproxil Fumarate | No observable interferences or impurities. |
| Kamal et al. | Human Plasma | Lamivudine-¹³C¹⁵N₂ | Analysis of six different batches of blank K3EDTA human plasma, including hemolyzed and lipemic plasma. | Nevirapine | No significant interference observed. |
Methodology Comparison
The choice of sample preparation and chromatographic conditions significantly impacts the specificity and selectivity of an LC-MS/MS method.
| Method Reference | Sample Preparation | Chromatographic Column | Mobile Phase | Key Findings |
| Rower et al. | Solid Phase Extraction (SPE) | Phenomenex Synergi Hydro-RP | 15% acetonitrile and 0.1% acetic acid in water. | SPE provided high recovery and a clean extract, enhancing specificity. |
| Kumar et al. | Protein Precipitation (Methanol) | Not specified | Not specified | A simple and high-throughput method. |
| Shah et al. | Protein Precipitation (Acetonitrile) | Agilent Zorbax XDB C18 | Acetonitrile and 5 mM ammonium formate with 0.1% formic acid (80:20, v/v). | UPLC-MS/MS offered superior sensitivity and specificity compared to traditional HPLC methods. |
| Kamal et al. | Solid Phase Extraction (SPE) | Hypurity C18 | Not specified | The method was shown to be sensitive and selective for the quantification of Lamivudine and Nevirapine. |
Visualizing the Experimental Workflow
To further clarify the process of evaluating specificity and selectivity, the following diagrams illustrate the logical flow of the experimental protocol.
Caption: Workflow for Specificity Assessment.
Caption: Workflow for Selectivity Assessment.
Conclusion
The evaluation of specificity and selectivity is a non-negotiable aspect of LC-MS/MS method validation for Lamivudine. While various successful methods have been published, the choice of sample preparation, often between protein precipitation for speed and solid-phase extraction for cleanliness, and the use of a stable isotope-labeled internal standard are critical factors influencing the quality of the results. By following a rigorous validation protocol as outlined in this guide, researchers can ensure the development of a reliable and robust bioanalytical method for the accurate quantification of Lamivudine, thereby generating high-quality data for their research and development endeavors.
References
cross-validation of analytical methods for Lamivudine determination
A comparative guide to the cross-validation of analytical methods for the determination of Lamivudine, an antiretroviral drug used in the treatment of HIV/AIDS and Hepatitis B.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of common analytical techniques, their performance metrics, and detailed experimental protocols.
Comparative Performance of Analytical Methods
The selection of an analytical method for Lamivudine quantification depends on factors such as sensitivity, accuracy, cost, and the nature of the sample. High-Performance Liquid Chromatography (HPLC) is often considered the most robust method due to its high reproducibility and sensitivity, while UV-Visible Spectrophotometry offers a simpler and more economical alternative.[4][5] High-Performance Thin-Layer Chromatography (HPTLC) provides an advantage in terms of sample throughput.
The following table summarizes the key validation parameters for three widely used methods: UV-Visible Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).
| Parameter | UV-Visible Spectrophotometry | RP-HPLC | HPTLC |
| Linearity Range | 2-12 µg/mL | 2-12 µg/mL | 2-12 µg/mL |
| Correlation Coefficient (r²) | 0.9980 | 0.9993 | 0.9988 |
| Limit of Detection (LOD) | 0.0033 µg/mL | 0.315 µg/mL | 2.23 ng/spot |
| Limit of Quantification (LOQ) | 0.010 µg/mL | 0.945 µg/mL | 7.90 ng/spot |
| Accuracy (% Recovery) | 98.40–100.52% | 99.27–101.18% | 98.01–100.30% |
| Precision (% RSD) | < 2% | < 2% | < 2% |
| Detection Wavelength (λmax) | 271 nm | 271 nm | 271 nm / 276 nm |
| Retention Time (Rt) / Rf Value | N/A | 3.125 min | 0.41 - 0.62 |
Experimental Workflow for Method Cross-Validation
The diagram below illustrates a typical workflow for the cross-validation of different analytical methods for Lamivudine determination. This process ensures that the chosen methods are suitable for their intended purpose and that their results are comparable.
Caption: Workflow for cross-validation of analytical methods.
Detailed Experimental Protocols
The following protocols are based on validated methods reported in the literature for the determination of Lamivudine in bulk and pharmaceutical dosage forms.
UV-Visible Spectrophotometric Method
This method is simple, rapid, and economical for the routine quality control analysis of Lamivudine.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Solvent: Methanol is commonly used as the solvent.
-
Preparation of Standard Stock Solution: An accurately weighed 10 mg of Lamivudine is dissolved in methanol in a 100 mL volumetric flask and diluted to the mark to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Aliquots from the stock solution are further diluted with methanol to prepare working standards within the linear range (e.g., 5-20 µg/mL).
-
Wavelength Determination (λmax): A working standard solution (e.g., 10 µg/mL) is scanned in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance, which is typically found at 270-271 nm.
-
Analysis of Formulations: A quantity of powdered tablets equivalent to 10 mg of Lamivudine is extracted with methanol, sonicated, filtered, and diluted to a known concentration within the calibration range. The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC methods are highly specific, accurate, and suitable for stability-indicating assays.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, UV detector, and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of an organic solvent and an aqueous buffer. Examples include:
-
Methanol:Water (70:30 v/v)
-
Acetonitrile:Phosphate buffer pH 4 (85:15 v/v)
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at the λmax of Lamivudine, around 271 nm.
-
Preparation of Solutions: Standard and sample solutions are prepared in the mobile phase or a suitable diluent like methanol.
-
Chromatographic Conditions: The injection volume is typically 20 µL. The separation is carried out under isocratic conditions at ambient temperature. The retention time for Lamivudine is generally between 2.7 and 3.2 minutes under these conditions.
-
Quantification: The concentration of Lamivudine is determined by comparing the peak area of the sample to that of a standard of known concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it efficient for routine screening and quantification.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Mobile Phase: The choice of mobile phase is critical for achieving good separation. Examples include:
-
Chloroform:Methanol (8:2 v/v)
-
Toluene:Ethyl acetate:Methanol (4:4:2, v/v/v)
-
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase vapor.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer in absorbance mode at a wavelength of 271 nm or 276 nm.
-
Quantification: The peak area of the densitogram is proportional to the concentration of Lamivudine in the spot. The Rf value for Lamivudine is typically around 0.41-0.49.
References
Safety Operating Guide
Navigating the Safe Disposal of Lamivudine-15N2,13C: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of isotopically labeled compounds is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Lamivudine-15N2,13C, a stable isotope-labeled nucleoside analog. By adhering to these protocols, you contribute to a safer research environment and build trust in our collective commitment to responsible chemical management.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated. |
Understanding the Waste Classification
This compound is labeled with the stable isotopes Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C). It is crucial to understand that these are non-radioactive isotopes. Therefore, the disposal procedures for this compound are the same as for the parent compound, Lamivudine, and do not require special precautions for radioactivity[2]. The waste should be treated as a hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the proper disposal of this compound waste.
1. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash, radioactive waste, or biohazardous waste[2][].
-
Collect all solid waste (e.g., unused product, contaminated personal protective equipment, weighing papers, and vials) in a designated, properly labeled hazardous waste container.
-
Collect all liquid waste (e.g., solutions containing this compound) in a separate, designated, and leak-proof hazardous waste container.
2. Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste. Sturdy, sealable containers are required[4].
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste".
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any other hazardous components in the waste mixture.
-
3. Waste Accumulation and Storage:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment for all liquid waste containers to prevent spills.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.
4. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.
-
The designated method of disposal is through an approved waste disposal plant.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and clean up the spill using an absorbent material.
-
Collect all spill cleanup materials in a designated hazardous waste container and label it accordingly.
-
Report the spill to your EHS department.
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
